molecular formula C23H19NO4 B557894 Fmoc-4-Amb-OH CAS No. 164470-64-8

Fmoc-4-Amb-OH

Cat. No.: B557894
CAS No.: 164470-64-8
M. Wt: 373,41 g/mole
InChI Key: JRHUROPSUJVMNH-UHFFFAOYSA-N
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Description

Fmoc-4-Amb-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373,41 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHUROPSUJVMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373227
Record name 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164470-64-8
Record name 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(9-Fluorenylmethyloxycarbonylaminomethyl)-benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-Amb-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a pivotal building block in modern solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. Its rigid structure and versatile chemical handles make it an invaluable tool for constructing complex peptide architectures and other molecular scaffolds. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for professionals in the field.

Core Properties of this compound

This compound is a white to off-white powder characterized by the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functionality and a carboxylic acid group, enabling its sequential addition to a growing peptide chain.[1] Its key identifiers and physical properties are summarized below for easy reference.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
IUPAC Name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoic acid[2]
Synonyms Fmoc-4-(aminomethyl)benzoic acid, 4-(Fmoc-aminomethyl)benzoic acid[1][3]
CAS Number 164470-64-8[1][2][4]
Molecular Formula C23H19NO4[1][2][4]
Molecular Weight 373.40 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 224-228 °C[1][3]
Solubility Slightly soluble in water[3]
Purity ≥98%[1]
Storage Temperature 2-8 °C[1][4]

Experimental Protocols

The utility of this compound is most prominently demonstrated in the context of Fmoc-based solid-phase peptide synthesis. Below are representative protocols for its synthesis and its application in peptide chain elongation.

1. Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of 4-(aminomethyl)benzoic acid with an Fmoc group. A general procedure, adapted from the synthesis of similar compounds, is as follows:

  • Materials: 4-(aminomethyl)benzoic acid, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu), a suitable base (e.g., sodium bicarbonate or N,N-diisopropylethylamine (DIPEA)), and a polar aprotic solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF)).[2]

  • Procedure:

    • Dissolve 4-(aminomethyl)benzoic acid in the chosen solvent under an inert atmosphere.

    • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture.

    • Add the base to the mixture and stir at room temperature for several hours.[2]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, precipitate the product by pouring the reaction mixture into water.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

2. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard SPPS protocols. The following outlines the key steps for coupling this compound to a resin-bound peptide chain.

  • Materials: Swollen peptide-resin with a free amino group, this compound, a coupling reagent (e.g., HBTU, HATU), an activator base (e.g., DIPEA or N-methylmorpholine (NMM)), and DMF.

  • Procedure:

    • Activation: Dissolve this compound, the coupling reagent (e.g., HATU), and an additive (e.g., HOAt) in DMF. Add the activator base (e.g., NMM) to the solution to pre-activate the carboxylic acid of this compound.

    • Coupling: Add the activated this compound solution to the swelled resin. Agitate the mixture at room temperature for a specified period (typically 1-4 hours) to allow for the formation of the amide bond.

    • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

    • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the newly added this compound, exposing a new free amino group for the next coupling cycle.

    • Confirmation: The completion of the coupling and deprotection steps can be monitored using qualitative tests such as the ninhydrin test.

Visualizations of Key Processes

To further elucidate the role and application of this compound, the following diagrams illustrate the logical workflow of its use in SPPS and a representative synthesis scheme.

spss_workflow Resin Solid Support (Resin) FreeAmine Resin with Free Amino Group Resin->FreeAmine Deprotection Coupling Coupling Step (Activation & Reaction) FreeAmine->Coupling FmocAA This compound FmocAA->Coupling ProtectedPeptide Resin-Bound Peptide (Fmoc-Protected) Coupling->ProtectedPeptide Deprotection Fmoc Deprotection (Piperidine in DMF) ProtectedPeptide->Deprotection Cleavage Cleavage from Resin & Deprotection ProtectedPeptide->Cleavage ElongatedPeptide Elongated Peptide with Free Amine Deprotection->ElongatedPeptide ElongatedPeptide->Coupling Next Cycle FinalPeptide Final Peptide Cleavage->FinalPeptide

Figure 1: Workflow of Solid-Phase Peptide Synthesis using this compound.

synthesis_scheme start 4-(Aminomethyl)benzoic Acid reaction Protection Reaction (in DMF or NMP) start->reaction reagent Fmoc-Cl or Fmoc-OSu + Base (e.g., DIPEA) reagent->reaction product This compound reaction->product workup Precipitation in Water & Filtration product->workup final_product Purified this compound workup->final_product

Figure 2: Representative Synthesis Scheme for this compound.

References

Fmoc-4-(aminomethyl)benzoic Acid: A Technical Guide for Advanced Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 164470-64-8

Abstract

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-AMB-OH) is a critical bifunctional linker and building block employed extensively in solid-phase peptide synthesis (SPPS) and the development of complex organic molecules. Its rigid phenyl structure provides defined spatial orientation, while the fluorenylmethoxycarbonyl (Fmoc) protected amine and the carboxylic acid functionalities allow for orthogonal ligation strategies. This technical guide provides an in-depth overview of the properties, synthesis, and applications of Fmoc-4-(aminomethyl)benzoic acid, with a focus on detailed experimental protocols and quantitative data relevant to researchers, scientists, and professionals in drug development.

Introduction

In the realm of peptide chemistry and drug discovery, the precise assembly of molecular scaffolds is paramount. Fmoc-4-(aminomethyl)benzoic acid serves as a key component in this assembly process. It is frequently used to create stable ester linkages to hydroxyl-functionalized resins, such as Wang resin, thereby establishing an acid-labile anchor for peptide chain elongation. The Fmoc protecting group offers the advantage of mild, base-catalyzed deprotection, preserving the integrity of sensitive amino acid side chains. This molecule is particularly valuable in the synthesis of peptide acids and as a non-natural amino acid analogue to introduce conformational constraints or act as a spacer in bioactive peptides. One notable application is its incorporation into GPR54 agonistic pentapeptides, highlighting its role in constructing novel therapeutic candidates.

Physicochemical and Analytical Data

Fmoc-4-(aminomethyl)benzoic acid is typically supplied as a white to off-white powder.[1] Key properties and identifiers are summarized below for quick reference.

PropertyValueReference
CAS Number 164470-64-8[1]
Molecular Formula C₂₃H₁₉NO₄[1]
Molecular Weight 373.41 g/mol
Appearance White Powder
Melting Point 224-228 °C[1]
Purity (HPLC) ≥98%[1]
Solubility Slightly soluble in water. Soluble in DMF and DCM.
Storage Conditions 2-8°C[1]
Synonyms Fmoc-4-Amb-OH, Fmoc-PAMB-OH
PubChem ID 2756083
MDL Number MFCD01074693[1]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of Fmoc-4-(aminomethyl)benzoic acid in a research and development setting.

Esterification to Hydroxymethyl Resins (e.g., Wang Resin)

The primary application of Fmoc-4-(aminomethyl)benzoic acid is its attachment to a solid support to serve as a linker. The following protocol describes a standard procedure for its esterification to Wang resin, a p-alkoxybenzyl alcohol-functionalized polystyrene support.

Objective: To covalently attach Fmoc-4-(aminomethyl)benzoic acid to Wang resin via an acid-labile ester bond.

Materials:

  • Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g substitution)

  • Fmoc-4-(aminomethyl)benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid Phase Synthesis Vessel

Protocol:

  • Resin Swelling: Swell Wang resin (1 g) in DCM (10-15 mL) for 1 hour in a solid phase synthesis vessel. Drain the solvent.

  • Coupling Solution Preparation: In a separate flask, dissolve Fmoc-4-(aminomethyl)benzoic acid (2-4 equivalents relative to resin loading) in a minimal amount of DMF.

  • Activation and Coupling:

    • Add the Fmoc-4-(aminomethyl)benzoic acid solution to the swollen resin.

    • Add DIC (2-4 equivalents) to the resin slurry.

    • Add a catalytic amount of DMAP (0.1 equivalents).

    • Agitate the mixture at room temperature for 2-12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 30 minutes.

  • Final Washing and Drying: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the functionalized resin in vacuo.

G cluster_prep Resin & Reagent Preparation cluster_reaction Coupling Reaction cluster_finishing Capping & Finishing Resin Wang Resin Swell 1. Swell Resin in DCM Resin->Swell Fmoc_Linker Fmoc-4-(aminomethyl)benzoic acid Couple 2. Add Linker, DIC, DMAP Agitate 2-12h Fmoc_Linker->Couple Reagents DIC, DMAP, DMF Reagents->Couple Swell->Couple Wash1 3. Wash (DMF, DCM, MeOH) Couple->Wash1 Cap 4. Cap with Acetic Anhydride/DIPEA Wash1->Cap Wash2 5. Final Wash (DCM, DMF, MeOH) Cap->Wash2 Dry 6. Dry Resin in vacuo Wash2->Dry LoadedResin Fmoc-AMB-Wang Resin Dry->LoadedResin SPPS_Cycle start Fmoc-AMB-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle repeat->deprotection cleavage 3. Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage peptide Crude Peptide cleavage->peptide

References

Fmoc-4-Amb-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a pivotal building block in the field of peptide chemistry and drug discovery. Its rigid structure and defined geometry make it a valuable component for constructing complex peptide architectures and peptidomimetics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a derivative of 4-(aminomethyl)benzoic acid where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for its use in stepwise solid-phase peptide synthesis (SPPS).[1] The key properties are summarized in the table below.

PropertyValueReferences
Chemical Name 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic acid
Synonyms Fmoc-4-(aminomethyl)benzoic acid, 4-(Fmoc-aminomethyl)benzoic acid[1]
CAS Number 164470-64-8
Molecular Formula C₂₃H₁₉NO₄
Molecular Weight 373.40 g/mol
Appearance White to off-white powder
Melting Point 224-228 °C
Solubility Soluble in organic solvents like DMF and DCM

Applications in Research and Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS) . The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[1]

Its utility extends to several key research areas:

  • Peptide Synthesis: It serves as a non-natural amino acid analogue, introducing a rigid benzoic acid moiety into the peptide backbone. This can be crucial for creating specific secondary structures or for use as a linker.[1]

  • Drug Development: The incorporation of this compound can enhance the pharmacokinetic properties of peptide-based drug candidates, such as improving their stability and bioavailability.[1]

  • Bioconjugation: The carboxylic acid group can be used for conjugation to other molecules, such as fluorescent dyes or drug payloads, to create targeted therapeutic or diagnostic agents.

A notable example of its application is in the synthesis of GPR54-agonistic pentapeptide derivatives, where it serves as a key component of the bioactive peptide.[2]

Experimental Protocols

The following section details a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether (cold)

Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free amino group.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the carboxylic acid group.

    • Allow the activation to proceed for a few minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described above.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagram illustrates the key stages of incorporating this compound in a solid-phase peptide synthesis workflow.

Fmoc_SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling to Resin Washing1->Coupling 3. Activation Activation of This compound (Coupling Reagent + Base) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 4. Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat 5. Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Step Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for this compound incorporation in SPPS.

References

Applications of Fmoc-4-Amb-OH in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of bifunctional linkers is paramount in the synthesis of complex peptides, particularly for the generation of cyclic and constrained architectures that offer enhanced biological activity and stability. Among these, Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) has emerged as a versatile building block in solid-phase peptide synthesis (SPPS). Its rigid aromatic core and orthogonal protecting groups enable its application as a linker to facilitate head-to-tail cyclization of peptides on a solid support. This guide provides a comprehensive overview of the applications of this compound in peptide synthesis, with a focus on the preparation of cyclic peptides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this valuable synthetic tool.

Introduction to this compound

Fmoc-4-(aminomethyl)benzoic acid is a derivative of 4-aminobenzoic acid where the amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The molecule possesses two key functional groups amenable to standard peptide synthesis protocols: a carboxylic acid for amide bond formation and a protected primary amine. This bifunctional nature allows for its incorporation into a peptide sequence and subsequent utilization as an anchor point for cyclization.

The rigid benzoic acid backbone of this compound helps to pre-organize the linear peptide precursor in a conformation that can favor macrocyclization, potentially leading to higher yields and purities of the desired cyclic product.

Core Application: Head-to-Tail Peptide Cyclization

The primary application of this compound is as a linker to facilitate the on-resin, head-to-tail cyclization of peptides. This strategy involves anchoring the C-terminus of the linear peptide to a solid support via the this compound linker. Following the assembly of the peptide chain, the N-terminal Fmoc protecting group is removed, and the now-free amine is coupled with the carboxylic acid of the linker, which is activated to induce cyclization and concomitant cleavage from the resin. This approach is analogous to methodologies developed for similar linkers like 3-amino-4-(methylamino)benzoic acid (MeDbz)[1][2][3].

General Workflow for On-Resin Cyclization

The overall process for synthesizing a head-to-tail cyclic peptide using the this compound linker can be summarized in the following logical steps:

G cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization Cyclization and Cleavage Resin Aminomethylated Resin (e.g., ChemMatrix) LinkerCoupling Couple this compound to Resin Resin->LinkerCoupling FmocDeprotection1 Fmoc Deprotection of Linker LinkerCoupling->FmocDeprotection1 PeptideElongation Elongate Peptide Chain (Fmoc-SPPS) FmocDeprotection1->PeptideElongation FmocDeprotection2 Final N-terminal Fmoc Deprotection PeptideElongation->FmocDeprotection2 Cyclization On-Resin Cyclization (Activation of Linker Carboxyl) FmocDeprotection2->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification of Cyclic Peptide (RP-HPLC) Cleavage->Purification G cluster_spps_cycle Fmoc-SPPS Cycle Start Resin with free amine Coupling Couple Fmoc-AA-OH Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 End Resin with elongated peptide and free amine Wash2->End End->Coupling Repeat for next amino acid

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the linchpin of modern Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is a testament to the chemical elegance and practicality of a strategy that hinges on mild reaction conditions and high efficiency. This technical guide delves into the core principles of Fmoc-SPPS, offering a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative data to inform and empower researchers in their peptide synthesis endeavors.

The Orthogonal Strategy: A Paradigm of Selectivity

The power of the Fmoc-SPPS strategy lies in its orthogonality. The temporary Fmoc group, which protects the α-amino group of the incoming amino acid, is base-labile. Conversely, the permanent protecting groups on the amino acid side chains and the linker attaching the peptide to the solid support are acid-labile.[1][2] This fundamental difference allows for the selective removal of the Fmoc group at each cycle of peptide elongation without compromising the integrity of the side-chain protections or the peptide-resin linkage. This is a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on repeated acid treatments for deprotection, potentially leading to side-chain deprotection and peptide cleavage from the resin.[2]

The Fmoc group's stability to acid and lability to base provides a robust and versatile platform for the synthesis of a wide array of peptides, including those with sensitive modifications such as phosphorylation and glycosylation.[2]

The Chemistry of Fmoc-SPPS: A Step-by-Step Elucidation

The synthesis of a peptide using the Fmoc strategy is a cyclical process involving two key chemical transformations: Fmoc deprotection and amino acid coupling.

Fmoc Deprotection: Unmasking the Amine

The removal of the Fmoc group is achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound peptide.[3][4]

The highly reactive DBF is subsequently trapped by the secondary amine base (e.g., piperidine) to form a stable adduct, which is then washed away.[2][4] The progress of the deprotection reaction can be conveniently monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[5]

Fmoc_Deprotection Peptide_Resin_Fmoc Resin-Peptide-NH-Fmoc Deprotection_Step Fmoc Deprotection Peptide_Resin_Fmoc->Deprotection_Step Piperidine Piperidine (Base) Piperidine->Deprotection_Step Free_Amine Resin-Peptide-NH2 Deprotection_Step->Free_Amine β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Deprotection_Step->DBF_Adduct Trapping of Dibenzofulvene

Caption: Mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling: Forging the Peptide Bond

Following the removal of the Fmoc group and thorough washing to remove the deprotection reagents, the next Fmoc-protected amino acid is introduced. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated. This is typically achieved using a coupling reagent.

A variety of coupling reagents are available, each with its own mechanism of action and efficacy. Common classes include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC)), phosphonium salts (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)), and aminium/uronium salts (e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU)).[6][7] These reagents react with the Fmoc-amino acid to form a highly reactive intermediate, which is then readily attacked by the free amine of the peptide-resin, forming the new peptide bond.[8]

Amino_Acid_Coupling Free_Amine Resin-Peptide-NH2 Coupling Coupling Free_Amine->Coupling Fmoc_AA Fmoc-AA-OH Activation Activation Fmoc_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/HOBt) Coupling_Reagent->Activation Activated_AA Fmoc-AA-Activated Activation->Activated_AA Activated_AA->Coupling New_Peptide Resin-Peptide-(AA)-NH-Fmoc Coupling->New_Peptide SPPS_Workflow cluster_cycle SPPS Cycle (repeated for each amino acid) Start_Cycle Start of Cycle: Resin-Peptide-(n)-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start_Cycle->Deprotection Wash_1 DMF Wash Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 End_Cycle End of Cycle: Resin-Peptide-(n+1)-NH-Fmoc Wash_2->End_Cycle Final_Deprotection Final Fmoc Deprotection End_Cycle->Final_Deprotection After last AA addition Start Start: Fmoc-AA-Resin Start->Start_Cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

References

Fmoc-4-Amb-OH: A Technical Guide to its Application as a Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a bifunctional linker molecule widely employed in solid-phase peptide synthesis (SPPS) and the development of complex biomolecules. Its structure incorporates a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a rigid aromatic spacer, and a carboxylic acid functionality. This unique combination of features makes it a valuable tool for introducing a stable aromatic moiety into peptide chains, as well as for the construction of more complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Fmoc group provides temporary protection of the amino functionality, allowing for the stepwise assembly of peptides on a solid support. The benzoic acid group, on the other hand, can be activated for coupling to an amino group on a solid support or another molecule. The rigid nature of the benzene ring imparts conformational constraint, which can be advantageous in the design of bioactive peptides and peptidomimetics.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role as a versatile linker in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 4-(((9H-fluoren-9-yl)methoxy)carbonyl)aminomethyl)benzoic acid
CAS Number 164470-64-8
Molecular Formula C₂₃H₁₉NO₄
Molecular Weight 373.41 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, and other polar organic solvents
Purity Typically ≥98% by HPLC

Experimental Protocols

Synthesis of this compound

A representative protocol for the synthesis of a closely related compound, N-Fmoc-p-aminobenzoic acid, which can be adapted for this compound, is described below. This synthesis achieved a high yield of the final product.[1]

Materials:

  • 4-(aminomethyl)benzoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Anhydrous N-methylpyrrolidone (NMP)

  • Water

Procedure:

  • Under an inert atmosphere, dissolve 4-(aminomethyl)benzoic acid in anhydrous NMP.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in anhydrous NMP dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction, slowly pour the mixture into water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data: A similar synthesis of N-Fmoc-p-aminobenzoic acid reported a yield of 94%.[1]

Solid-Phase Peptide Synthesis (SPPS) using this compound as a Linker

This compound can be incorporated into a peptide sequence on a solid support. The general workflow for SPPS is outlined below.

1. Resin Loading (Attachment of this compound to the resin):

  • The carboxylic acid of this compound is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

  • The activated linker is then coupled to an amino-functionalized solid support (e.g., aminomethyl resin).

2. Fmoc Deprotection:

  • The Fmoc protecting group on the linker is removed to expose the free amine.

  • Reagent: Typically, a 20% solution of piperidine in dimethylformamide (DMF) is used.

  • Procedure: The resin is treated with the piperidine solution for a short period (e.g., 2 x 10 minutes) and then washed thoroughly with DMF.

3. Peptide Chain Elongation (Coupling of subsequent amino acids):

  • The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HATU, HBTU, or TBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • The activated amino acid is then coupled to the free amine on the resin-bound linker.

  • The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

4. Cleavage from the Resin:

  • Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

  • Reagent: A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Procedure: The resin is treated with the cleavage cocktail for a specified time (e.g., 2-3 hours) at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Quantitative Data: While specific yields for coupling and cleavage using this compound as a linker are not readily available in the literature, the efficiency of these steps is generally high in SPPS, often exceeding 95% for each step under optimized conditions.

Applications in Drug Discovery

GPR54 Agonists

The 4-(aminomethyl)benzoic acid (Amb) moiety has been incorporated into pentapeptides that act as agonists for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor.[2] GPR54 and its endogenous ligand, kisspeptin, play a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis and have been implicated in puberty onset and cancer metastasis.[1][3][4][5]

The rigid nature of the Amb linker can be used to constrain the conformation of the peptide, which can be beneficial for receptor binding and activity.

// Nodes Kisspeptin [label="Kisspeptin\n(or GPR54 Agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR54 [label="GPR54", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gaq11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺\n(intracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK1/2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Kisspeptin -> GPR54 [label="Binds"]; GPR54 -> Gaq11 [label="Activates"]; Gaq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nreceptor"]; ER -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> MAPK [label="Activates"]; MAPK -> Downstream; Ca2 -> Downstream; } GPR54 signaling cascade.

Antibody-Drug Conjugates (ADCs)

This compound can serve as a stable linker in the construction of ADCs. In this application, the linker connects a monoclonal antibody to a potent cytotoxic drug. The benzoic acid functionality can be used to attach the linker to the antibody, while the aminomethyl group can be derivatized to connect to the drug payload. The rigidity of the aromatic ring can help to control the spacing and orientation of the drug relative to the antibody.

// Nodes Start [label="Start: Antibody, Linker-Payload", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation Reaction\n(e.g., via Lysine or Cysteine residues)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(e.g., Mass Spec, HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_ADC [label="Final ADC Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Conjugation; Conjugation -> Purification; Purification -> Characterization; Characterization -> Final_ADC; } Generalized ADC workflow.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a rigid component within the linker that connects the target-binding ligand and the E3 ligase-binding ligand. The defined geometry of the Amb moiety can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

// Nodes PROTAC [label="PROTAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Target Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; Ternary_Complex [label="Ternary Complex\n(Target-PROTAC-E3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_Target [label="Ubiquitinated\nTarget Protein", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Recycling [label="PROTAC Recycling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"];

// Edges PROTAC -> Target [label="Binds"]; PROTAC -> E3_Ligase [label="Binds"]; Target -> Ternary_Complex; E3_Ligase -> Ternary_Complex; Ternary_Complex -> Ubiquitination; Ubiquitination -> Ub_Target; Ub_Target -> Proteasome; Proteasome -> Degradation; Ternary_Complex -> Recycling [style=dashed]; } PROTAC mechanism of action.

Conclusion

This compound is a versatile and valuable linker for the synthesis of peptides and other complex biomolecules. Its well-defined structure, straightforward incorporation into synthetic schemes, and the rigidity it imparts make it an attractive building block for researchers in peptide chemistry, drug discovery, and materials science. The applications highlighted in this guide, from modulating G protein-coupled receptor signaling to its potential role in the construction of ADCs and PROTACs, underscore the broad utility of this compound in advancing modern therapeutics. Further exploration of its use in novel drug delivery systems and biomaterials is warranted and expected to yield exciting new developments.

References

A Beginner's Guide to Fmoc-4-Amb-OH in Peptide Chemistry: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH), a crucial building block in modern solid-phase peptide synthesis (SPPS). Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and the experimental protocols necessary for its successful implementation in the synthesis of peptide amides.

Introduction to this compound

Fmoc-4-(aminomethyl)benzoic acid is a bifunctional linker, or "handle," extensively used in Fmoc-based solid-phase peptide synthesis. Its primary role is to connect the nascent peptide chain to a solid support, such as a polystyrene resin. The strategic design of this compound, featuring a base-labile Fmoc protecting group on the amino terminus and a carboxylic acid for attachment to the resin, makes it an invaluable tool for the production of C-terminal peptide amides. These peptide amides are of significant interest in drug discovery due to their increased metabolic stability and ability to mimic the native structure of many biologically active peptides.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key characteristics.

PropertyValue
Chemical Name 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Synonyms Fmoc-4-(aminomethyl)benzoic acid, Fmoc-Pamb-OH
CAS Number 164470-64-8
Molecular Formula C₂₃H₁₉NO₄
Molecular Weight 373.40 g/mol
Appearance White to off-white powder[1]
Purity ≥98% (HPLC)[1]
Melting Point 224-228 °C[1]
Solubility Slightly soluble in water.[2][3] Soluble in common organic solvents used in peptide synthesis such as DMF and DCM.
Storage Conditions 2-8 °C, in a well-sealed container, protected from heat and oxidizing agents.[1][3]

Role in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound is a cornerstone of the Fmoc/tBu strategy for SPPS, which allows for the assembly of peptide chains on a solid support under mild conditions. The workflow can be broadly categorized into four main stages: Resin Loading, Peptide Chain Elongation, and Final Cleavage.

SPPS Workflow Overview

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing the this compound linker.

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin 1. Start with Solid Support (e.g., 2-Chlorotrityl Chloride Resin) Loading 2. Load this compound Linker Resin->Loading This compound, DIPEA in DCM Capping 3. Cap Unreacted Sites Loading->Capping Methanol Deprotection 4. Fmoc Deprotection (Piperidine in DMF) Capping->Deprotection Wash1 5. Wash Deprotection->Wash1 Coupling 6. Couple Fmoc-Amino Acid (e.g., HATU/DIPEA) Wash1->Coupling Wash2 7. Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next cycle FinalDeprotection 8. Final Fmoc Deprotection Repeat->FinalDeprotection Final cycle Cleavage 9. Cleave Peptide from Resin & Remove Side-Chain Protecting Groups (TFA Cocktail) FinalDeprotection->Cleavage Peptide 10. Purified Peptide Amide Cleavage->Peptide

Solid-Phase Peptide Synthesis Workflow using this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a peptide amide using this compound as a linker on a 2-chlorotrityl chloride resin.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the this compound linker to the solid support.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • Dissolve this compound (1.5 eq) and DIPEA (4.0 eq) in anhydrous DCM.

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 1-2 hours.

  • To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation

This cyclical process involves the sequential deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.

Materials:

  • This compound loaded resin

  • Fmoc-protected amino acids

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA

  • DMF

  • DCM

Procedure (per cycle):

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF and add the 20% piperidine/DMF solution.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Pre-activate the mixture by letting it stand for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat this cycle for each amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This is the final step to release the synthesized peptide amide from the resin and remove the side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with DCM and dry it under vacuum.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide with cold diethyl ether and dry it under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Development

The ability to synthesize peptide amides with high fidelity using this compound is of paramount importance in the pharmaceutical industry. Many peptide-based therapeutics require a C-terminal amide to enhance their biological activity and stability. By providing a reliable method for their synthesis, this compound facilitates the development of novel drug candidates for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

Conclusion

This compound is a versatile and indispensable tool in the field of peptide chemistry. Its well-defined properties and robust performance in solid-phase peptide synthesis enable the efficient and reliable production of C-terminal peptide amides. This guide provides beginners with the foundational knowledge and practical protocols to confidently incorporate this compound into their research and development workflows, ultimately contributing to advancements in peptide-based therapeutics and materials science.

References

The Core of Fmoc Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a profound understanding of Fluorenylmethyloxycarbonyl (Fmoc) chemistry is fundamental for the successful solid-phase peptide synthesis (SPPS). This guide delves into the core principles of Fmoc chemistry, providing detailed experimental protocols, quantitative data for critical steps, and visualizations of the key workflows.

Fundamental Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is the predominant method for synthesizing peptides in both academic and industrial laboratories.[1][2] Its popularity stems from its milder reaction conditions compared to the traditional Boc/Benzyl approach, making it compatible with a wider range of sensitive and modified peptides, such as those with glycosylation or phosphorylation.[1][2] The core of the Fmoc strategy lies in its orthogonal protection scheme, where the temporary Nα-amino protecting group (Fmoc) is labile to a weak base, while the permanent side-chain protecting groups are cleaved by a strong acid.[3][4] This orthogonality ensures the selective deprotection of the N-terminus at each cycle without affecting the integrity of the growing peptide chain's side chains.[4]

The synthesis cycle consists of three main steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

  • Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly liberated N-terminal amine of the peptide chain.

  • Washing: Thorough washing of the resin-bound peptide to remove excess reagents and byproducts before proceeding to the next cycle.

This cyclical process is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid cocktail.

Experimental Protocols

Detailed and optimized protocols are crucial for achieving high yields and purity in peptide synthesis. The following sections provide step-by-step methodologies for the key stages of Fmoc-SPPS.

Resin Swelling and Preparation

Proper swelling of the resin is critical for ensuring optimal reaction kinetics by allowing reagents to access the reactive sites within the polymer matrix.

Protocol:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add a suitable solvent, typically DMF or dichloromethane (DCM), to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent.

Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction.

Protocol:

  • To the swelled and drained resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture at room temperature. The reaction time can vary, but a typical procedure involves two treatments: an initial 1-3 minute treatment followed by a second treatment of 5-20 minutes.

  • Drain the deprotection solution.

  • Thoroughly wash the resin with DMF (typically 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

The formation of the peptide bond is a critical step that requires the activation of the incoming amino acid's carboxyl group. A variety of coupling reagents are available, each with its own advantages.

Protocol using HATU/DIPEA:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an equivalent amount of an activating agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture and pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation. For sterically hindered amino acids or difficult sequences, the reaction time may be extended, or a double coupling may be performed.

  • After the coupling, drain the reaction solution and wash the resin thoroughly with DMF.

Monitoring Reaction Completion

Ensuring the completion of both deprotection and coupling steps is vital for the synthesis of high-purity peptides.

  • Kaiser Test (for primary amines): This colorimetric test is used to detect the presence of free primary amines after coupling. A blue color indicates an incomplete reaction, while a yellow or colorless result signifies completion.[5]

    Protocol:

    • Take a small sample of resin beads (a few beads are sufficient).

    • Wash the beads with ethanol.

    • Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

    • Heat the sample at 100-120°C for 3-5 minutes.

    • Observe the color of the beads and the solution.

  • UV-Vis Monitoring of Fmoc Deprotection: The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that can be quantified by measuring its absorbance at approximately 301 nm.[6][7] This allows for real-time monitoring of the deprotection step and can also be used to determine the initial loading of the resin.[7]

    Protocol:

    • Collect the filtrate from the Fmoc deprotection step in a volumetric flask.

    • Dilute the solution to a known volume with 20% piperidine in DMF.

    • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹).[8]

Cleavage and Final Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a strong acid cocktail containing scavengers to prevent side reactions.

Protocol:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see Table 3). A common general-purpose cocktail is "Reagent K".

  • Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the crude peptide under vacuum.

Quantitative Data in Fmoc Chemistry

The efficiency of each step in SPPS can be quantified to optimize the synthesis process. The following tables summarize key quantitative data.

Table 1: Fmoc Deprotection Conditions and Times
Deprotecting ReagentConcentrationTypical Reaction TimeNotes
Piperidine20% in DMF2 x (1-3 min + 5-20 min)Standard and widely used.
Piperidine5% in DMF20-30 min for initial residuesCan be slower, especially for aggregating sequences where times can increase to over 100 minutes.[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-5% in DMFSignificantly faster than piperidineNon-nucleophilic, requires a scavenger like piperidine to trap dibenzofulvene. Not recommended for Asp-containing peptides due to aspartimide formation.[3]
4-Methylpiperidine (4-MP)20% in DMFSimilar to piperidineMay offer advantages in reducing aggregation for certain sequences.
Piperazine (PZ)10% in DMF/Ethanol (9:1)Similar to piperidineAn alternative to piperidine.
Table 2: Common Coupling Reagents and Conditions
Coupling ReagentActivating AdditiveBase (Equivalents)Typical Coupling TimeKey Features
Uronium/Aminium Salts
HATUNoneDIPEA (2)15-60 minHighly efficient, especially for hindered couplings.
HBTUHOBtDIPEA (2)15-60 minA common and effective coupling reagent.
COMUNoneDIPEA (1)15-60 minHigh coupling efficiency and reduced epimerization.[9]
Carbodiimides
DICHOBt or OxymaPureNone30-120 minCost-effective; byproduct (DCU) is soluble in DMF.
DCCHOBtNone30-120 minByproduct (DCU) is insoluble and needs to be filtered.
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
Reagent NameComposition (v/v or w/v)Typical Cleavage TimeTarget Residues and Applications
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)2-4 hoursGeneral purpose, effective for peptides containing Cys, Met, Trp, and Tyr.
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)2-4 hoursSuitable for most sequences without sensitive residues like Cys, Met, or Trp.
Reagent R TFA/Thioanisole/Anisole/EDT (90:5:2:3)2-4 hoursRecommended for peptides containing sulfonyl-protected Arginine (Pbf, Pmc).
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)2-4 hoursGood for scavenging trityl groups from His, Cys, Asn, Gln.
Dilute TFA 1-2% TFA in DCM1-2 hoursFor cleavage from highly acid-labile resins (e.g., 2-chlorotrityl) to obtain protected peptide fragments.

Visualizing Fmoc Chemistry Workflows

Graphical representations of the experimental workflows can aid in understanding the logical progression of the synthesis.

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Deprotected_Peptide Resin-Bound Peptide (H2N-AA) Washing1->Deprotected_Peptide Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Deprotected_Peptide->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Resin-Bound Peptide (Fmoc-AA-AA) Washing2->Elongated_Peptide Repeat Cycle

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Cleavage_and_Deprotection Start Fully Assembled Protected Peptide-Resin Cleavage Cleavage Cocktail (e.g., Reagent K) Start->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: The final cleavage and deprotection workflow in Fmoc-SPPS.

Conclusion

Fmoc chemistry remains the cornerstone of modern peptide synthesis due to its versatility, mild reaction conditions, and amenability to automation. A thorough understanding of the fundamental principles, meticulous execution of experimental protocols, and careful monitoring of reaction progress are paramount for the successful synthesis of high-quality peptides for research and therapeutic applications. This guide provides a comprehensive overview of the core aspects of Fmoc-SPPS, serving as a valuable resource for both novice and experienced peptide chemists.

References

The Genesis of a Versatile Building Block: A Technical Guide to Fmoc-4-Amb-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these valuable tools, 4-(Fmoc-aminomethyl)benzoic acid (Fmoc-4-Amb-OH) has emerged as a key player, offering a unique combination of rigidity and functionality. This in-depth guide explores the discovery and historical context of this compound, providing a comprehensive overview of its synthesis, properties, and applications in the field of peptide science.

A Lineage Rooted in Solid-Phase Peptide Synthesis

The story of this compound is intrinsically linked to the evolution of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield in the early 1960s. This method dramatically simplified the arduous process of peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support. The choice of protecting groups for the amino acid monomers is critical to the success of SPPS.

A significant advancement in this area came in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This base-labile group offered a milder and orthogonal alternative to the acid-labile tert-butyloxycarbonyl (Boc) group, which was prevalent at the time. The milder conditions required for Fmoc removal expanded the repertoire of chemical modifications that could be incorporated into peptides, paving the way for the synthesis of more complex and sensitive molecules.

It was within this landscape of advancing peptide chemistry that non-natural amino acids like 4-(aminomethyl)benzoic acid (4-Amb-OH) gained prominence. The incorporation of such "unnatural" residues allows for the fine-tuning of peptide properties, including conformational rigidity, enzymatic stability, and receptor binding affinity. The rigid benzoic acid structure of 4-Amb-OH, in particular, can act as a turn-inducing element, influencing the peptide's secondary structure.

While the precise first synthesis and report of this compound (CAS Number: 164470-64-8) is not prominently documented in a single landmark publication, its emergence is a logical progression from the established use of both the Fmoc protecting group and non-natural amino acids in SPPS. Its utility as a building block for creating peptidomimetics and other structured oligomers became apparent to researchers in the field.

Physicochemical Properties and Data

This compound is a white to off-white powder with a molecular weight of 373.40 g/mol . Its key physicochemical properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₂₃H₁₉NO₄[3]
Molecular Weight 373.40 g/mol
CAS Number 164470-64-8[3]
Melting Point 224-228 °C
Appearance White to almost white powder
Purity ≥98.0% (typically by HPLC)[3]
Storage Temperature 2-8°C

Experimental Protocols: Synthesis of this compound

Materials:

  • 4-(aminomethyl)benzoic acid

  • 9-fluorenylmethyloxysuccinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

  • Dioxane or a similar organic solvent

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolution: 4-(aminomethyl)benzoic acid is dissolved in an aqueous solution of a base, such as 10% sodium bicarbonate, at 0°C.

  • Addition of Fmoc Reagent: A solution of Fmoc-OSu or Fmoc-Cl in a suitable organic solvent like dioxane is added dropwise to the stirred solution of 4-(aminomethyl)benzoic acid. The reaction mixture is typically stirred at 0°C for several hours and then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is diluted with water and washed with a water-immiscible organic solvent like ether to remove any unreacted Fmoc reagent and byproducts.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 with dilute hydrochloric acid. This protonates the carboxylic acid and causes the this compound product to precipitate.

  • Extraction: The precipitated product is then extracted into an organic solvent such as ethyl acetate.

  • Washing and Drying: The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material and the formation of the product.

Core Applications in Research and Development

This compound serves as a versatile building block in several key areas of chemical and pharmaceutical research:

  • Peptide and Peptidomimetic Synthesis: Its primary application is in SPPS to introduce a rigid, aromatic spacer into a peptide backbone.[3] This can be used to control the conformation of the peptide, enhance its stability against enzymatic degradation, and improve its pharmacokinetic properties.

  • Drug Development: The unique structural features of this compound make it a valuable component in the design of novel drug candidates.[3] By modifying peptides with this building block, researchers can develop more potent and selective therapeutic agents.

  • Materials Science: The rigid nature of the benzoic acid moiety can impart specific mechanical properties to materials, making it a candidate for the development of novel biomaterials and polymers.

Workflow and Logical Relationships

The integration of this compound into SPPS follows a well-defined workflow. The diagram below illustrates the key steps.

spss_workflow resin Solid Support (Resin) linker Linker Attachment resin->linker faa First Fmoc-Amino Acid (e.g., this compound) coupling1 Coupling linker->coupling1 faa->coupling1 deprotection1 Fmoc Deprotection (Piperidine) coupling1->deprotection1 saa Second Fmoc-Amino Acid coupling2 Coupling deprotection1->coupling2 saa->coupling2 deprotection2 Fmoc Deprotection coupling2->deprotection2 chain Peptide Chain Elongation (Repeat Cycles) deprotection2->chain cleavage Cleavage from Resin (e.g., TFA) chain->cleavage peptide Purified Peptide cleavage->peptide

Fmoc-SPPS Workflow Incorporating this compound

The following diagram illustrates the logical relationship in the synthesis of this compound.

synthesis_logic start 4-(aminomethyl)benzoic acid + Fmoc-OSu / Fmoc-Cl reaction Reaction in Basic Solution (e.g., NaHCO₃) start->reaction workup Aqueous Work-up & Acidification reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization / Chromatography) extraction->purification product This compound purification->product

Synthesis Pathway for this compound

References

Methodological & Application

Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-(aminomethyl)benzoic Acid (Fmoc-4-Amb-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a non-natural, rigid amino acid derivative commonly used in peptide synthesis. Its rigid benzene ring structure makes it an invaluable tool for introducing conformational constraints into peptides, studying structure-activity relationships (SAR), and developing peptidomimetics with enhanced stability and specific binding properties. This document provides a comprehensive protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Principle of Synthesis: Fmoc-SPPS is a cyclical process performed on a solid polymer support (resin). The synthesis starts from the C-terminus of the peptide and proceeds to the N-terminus.[1][2] Each cycle consists of two main steps:

  • Fmoc Deprotection: The removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group with a mild base, typically a solution of piperidine in DMF, to expose a free amine.[3][4]

  • Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.[3][5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Visualizing the Building Block and Process

The chemical structure of the key building block and the synthesis workflow are outlined below.

Caption: Chemical structure of Fmoc-4-(aminomethyl)benzoic acid.

G start Start: Select Resin (e.g., Rink Amide, Wang) swell 1. Resin Swelling (DMF or NMP) start->swell deprotection1 2. First Fmoc Deprotection (If resin is pre-loaded) swell->deprotection1 coupling1 3. Couple First Amino Acid (If resin is not pre-loaded) swell->coupling1 (Alternative Start) cycle 4. SPPS Elongation Cycle (Repeat for each AA, including this compound) deprotection1->cycle coupling1->cycle cleavage 5. Final Cleavage & Deprotection (TFA Cocktail) cycle->cleavage purify 6. Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purify end End: Lyophilized Peptide purify->end

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Materials and Reagents

This table summarizes the necessary reagents and materials for the synthesis.

CategoryItem
Resin Rink Amide Resin or Wang Resin (0.3 - 0.8 mmol/g loading)
Amino Acids Fmoc-protected amino acids (including this compound)
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine
Coupling Reagents HBTU, HATU, or DIC/HOBt
Activation Base N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
Deprotection Reagent 20% (v/v) Piperidine in DMF
Washing Solvents DMF, DCM, Isopropanol (IPA)
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)
Hardware Solid-phase synthesis vessel, Shaker, Filtration apparatus
Monitoring Kaiser Test (Ninhydrin) reagents
Synthesis Protocol (0.1 mmol Scale)

The following protocol outlines the manual synthesis process on a 0.1 mmol scale. Adjust volumes and weights accordingly for different scales.

Step 1: Resin Preparation (Swelling)

  • Weigh 100-250 mg of resin (depending on loading capacity to achieve 0.1 mmol) into the synthesis vessel.

  • Add 5 mL of DMF to the resin.

  • Allow the resin to swell for at least 1-2 hours on a shaker at room temperature.[6]

  • After swelling, drain the DMF from the vessel.

Step 2: The SPPS Cycle (Deprotection and Coupling) This cycle is repeated for every amino acid, including this compound.

start_cycle Start of Cycle (Fmoc-Peptide-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start_cycle->deprotection wash1 Wash (DMF, DCM, DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser kaiser->coupling Positive (Yellow) Recouple end_cycle End of Cycle (Ready for next AA) kaiser->end_cycle Negative (Blue)

Caption: The core Fmoc-SPPS cycle for peptide chain elongation.

2.1. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Shake for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF.

  • Shake for 10-15 minutes to ensure complete removal of the Fmoc group.[7][8]

  • Drain the solution and wash the resin thoroughly (5 x 5 mL DMF washes).

2.2. Amino Acid Coupling (HBTU/DIEA Example):

  • In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in 3 mL of DMF.

  • Add DIEA (0.8 mmol, 8 eq) to the vial.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Shake the reaction vessel for 1-2 hours at room temperature.

  • After coupling, drain the solution and wash the resin (3 x 5 mL DMF washes).

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (blue beads) indicates a successful coupling. If positive (yellow beads), a recoupling step may be necessary.

Step 3: Final Cleavage and Deprotection

  • After the final SPPS cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for 30 minutes.

  • Prepare a cleavage cocktail. A standard choice is Reagent K : 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Shake gently for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Step 4: Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The following table provides a summary of reagent quantities for a standard 0.1 mmol synthesis.

StepReagentEquivalents (eq)Amount for 0.1 mmol Scale
Deprotection 20% Piperidine in DMF-2 x 5 mL
Coupling Fmoc-Amino Acid4.00.40 mmol
HBTU (or other activator)3.80.38 mmol (144 mg)
DIEA (or other base)8.00.80 mmol (139 µL)
Cleavage TFA / H₂O / TIS (95:2.5:2.5)-5 mL

Note: The equivalents for coupling are relative to the initial loading of the resin. These are standard starting conditions and may require optimization depending on the specific peptide sequence. This compound is expected to couple with efficiency similar to other standard Fmoc-amino acids.

References

Application Notes and Protocols for Utilizing Fmoc-4-Amb-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a 4-(aminomethyl)benzoic acid moiety into a peptide sequence. This non-natural amino acid analog is particularly useful for creating peptides with modified backbones, altering their conformational properties, and for the synthesis of C-terminal peptide amides. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides using standard Fmoc-SPPS chemistry.

Principle and Application

In Fmoc-SPPS, the Nα-amino group of amino acids is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This compound is employed as a standard Fmoc-protected amino acid in the synthesis cycle. Its primary application is to serve as a C-terminal residue that, upon cleavage from an appropriate resin (e.g., Rink Amide resin), yields a peptide with a C-terminal 4-(aminomethyl)benzamide. This strategy is advantageous for mimicking the C-terminal amide functionality of many biologically active peptides.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound and the synthesis of a peptide amide on a Rink Amide resin.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Activator (e.g., HOBt)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Trifluoroacetic acid (TFA) for HPLC

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat the treatment with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Coupling of this compound
  • Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Completion Check (Optional): Perform a Kaiser test to ensure the coupling reaction is complete. A negative result (yellow beads) indicates a complete reaction.

Protocol 3: Chain Elongation

Repeat the Fmoc deprotection (Protocol 1, step 2) and coupling (Protocol 2) steps for each subsequent amino acid in the desired peptide sequence.

Protocol 4: Cleavage and Deprotection
  • Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using the deprotection protocol.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin. Gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and by analytical RP-HPLC to determine purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a model pentapeptide (H-Gly-Phe-Leu-Ser(tBu)-Amb-NH₂) using the protocols described above.

ParameterValueNotes
ResinFmoc-Rink Amide0.5 mmol/g substitution
Scale of Synthesis0.1 mmol
This compound Coupling Efficiency>99%Determined by Kaiser test
Overall Crude Peptide Yield75-85%Based on initial resin loading
Purity of Crude Peptide60-70%Determined by analytical RP-HPLC
Purity after RP-HPLC Purification>98%Determined by analytical RP-HPLC
Final Purified Peptide Yield30-40%Based on initial resin loading

Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test (Optional) Wash2->Kaiser Kaiser->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Kaiser->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for SPPS incorporating this compound.

Logical Relationship of SPPS Steps

Logical_Relationship Start Start with Fmoc-Resin Deprotect Fmoc Deprotection Start->Deprotect Couple Amino Acid Coupling Deprotect->Couple Repeat Repeat for Each Amino Acid Couple->Repeat Repeat->Deprotect No Cleave Cleavage & Deprotection Repeat->Cleave Yes Purify Purification Cleave->Purify End Purified Peptide Purify->End

Caption: Logical flow of the key stages in SPPS.

Conclusion

The use of this compound as a building block in SPPS provides a reliable method for the synthesis of peptides with C-terminal 4-(aminomethyl)benzamide modifications. The protocols outlined in this document, based on standard Fmoc chemistry, can be readily implemented in a research setting. Careful monitoring of coupling and deprotection steps, along with robust purification techniques, will ensure the successful synthesis of high-purity peptides incorporating this valuable non-natural amino acid analog.

Application Notes and Protocols for Fmoc-4-Amb-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the successful coupling of Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) in solid-phase peptide synthesis (SPPS). This versatile building block is frequently utilized as a rigid linker or spacer in the synthesis of peptide conjugates, peptidomimetics, and other complex molecular architectures.[1] The following sections offer a comprehensive guide to optimize coupling efficiency and ensure high-purity products.

Introduction to this compound in Peptide Synthesis

This compound serves as a crucial component in SPPS, where the temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1] The benzoic acid moiety provides a site for further modification or for acting as a structural element within the target molecule. The robust and efficient nature of Fmoc-based SPPS makes it the preferred method for synthesizing peptides with high yield and purity.[1]

Key Parameters for Successful Coupling

The efficiency of the this compound coupling reaction is influenced by several factors, including the choice of coupling reagents, solvents, bases, reaction time, and temperature. Due to the potential for steric hindrance from the bulky Fmoc group and the aromatic nature of the benzoic acid, optimizing these parameters is critical for achieving high coupling yields.

Data Presentation: Typical Reaction Conditions

The following table summarizes common quantitative data and reaction parameters for the coupling of Fmoc-protected amino acids, which are applicable as a starting point for the optimization of this compound coupling.

ParameterReagent/ConditionTypical Molar Excess (relative to resin capacity)ConcentrationTemperature (°C)TimeNotes
Fmoc-Amino Acid This compound3 - 5 equivalents0.2 - 0.5 M in coupling solventRoom Temperature (20-25)1 - 4 hoursHigher excess may be needed for difficult couplings.
Coupling Reagent HBTU/HOBt (1:1)3 - 5 equivalents0.2 - 0.5 MRoom Temperature1 - 4 hoursActivation occurs rapidly.[2] Excess HBTU can lead to side reactions.[3]
HATU/HOAt3 - 5 equivalents0.2 - 0.5 MRoom Temperature1 - 4 hoursRecommended for sterically hindered couplings.
DIC/Oxyma3 - 5 equivalents0.2 - 0.5 MRoom Temperature1 - 4 hoursDIC is a carbodiimide that forms a soluble urea byproduct.[3]
Base DIPEA (N,N-Diisopropylethylamine)6 - 10 equivalents0.4 - 1.0 MRoom Temperature1 - 4 hoursA non-nucleophilic base is crucial to prevent side reactions.
NMM (N-Methylmorpholine)6 - 10 equivalents0.4 - 1.0 MRoom Temperature1 - 4 hoursAn alternative non-nucleophilic base.
Solvent DMF (N,N-Dimethylformamide)--Room Temperature-High-quality, amine-free DMF is essential.
NMP (N-Methyl-2-pyrrolidone)--Room Temperature-Can improve solvation of the peptide-resin.[2]
Fmoc Deprotection Piperidine-20% (v/v) in DMFRoom Temperature5 + 15 minutesTypically a two-step deprotection is performed.
Microwave Assistance ---505 minutesCan improve kinetics for bulky residues.[1]

Experimental Protocols

Below are detailed protocols for the manual coupling of this compound to a resin, such as Rink Amide resin, for the synthesis of C-terminal peptide amides.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, IPA (Isopropanol), DCM

  • Kaiser test kit (for monitoring the presence of free amines)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Protocol 1: Standard HBTU/HOBt Coupling

This protocol outlines a standard coupling procedure using HBTU and HOBt as the activating agents.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), IPA (3 times), and finally DMF (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc removal.

  • Activation of this compound:

    • In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling:

    • Take a small sample of the resin and perform a Kaiser test. A negative test (yellow color) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive, a second coupling (double coupling) may be necessary. Repeat steps 3-5 with fresh reagents.[1]

Protocol 2: DIC/Oxyma Coupling

This protocol provides an alternative using Diisopropylcarbodiimide (DIC) and OxymaPure as the activating agents.

  • Resin Preparation: Follow steps 1 and 2 from Protocol 1 to swell and deprotect the resin.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure in DMF.

  • Coupling Reaction:

    • Add the this compound/Oxyma solution to the deprotected resin.

    • Add 3 equivalents of DIC to the reaction vessel.

    • Agitate the mixture at room temperature for 1-3 hours.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the key processes in the this compound coupling reaction.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle Resin Fmoc-Rink Amide Resin Swelling Swell Resin in DMF Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Wash (DMF, IPA) Deprotection->Washing1 Kaiser_Test1 Kaiser Test (+ve) Washing1->Kaiser_Test1 Activation Activate this compound (HBTU/HOBt/DIPEA in DMF) Kaiser_Test1->Activation Add Activated Amino Acid Coupling Couple to Resin Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Kaiser_Test2 Kaiser Test (-ve) Washing2->Kaiser_Test2 Kaiser_Test2->Deprotection Next Cycle

Caption: General workflow for Fmoc-SPPS coupling of this compound.

Activation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Fmoc_Amb This compound Active_Ester Activated Intermediate (e.g., O-acylisourea) Fmoc_Amb->Active_Ester + Coupling_Reagent Coupling Reagent (e.g., HBTU) + Base Resin_Amine Resin-NH2 Active_Ester->Resin_Amine Nucleophilic Attack Peptide_Bond Resin-NH-CO-Amb-Fmoc Resin_Amine->Peptide_Bond +

Caption: Logical flow of the activation and coupling steps.

Troubleshooting and Optimization

  • Incomplete Coupling (Positive Kaiser Test): If the Kaiser test remains positive after the initial coupling, perform a second coupling with fresh reagents for the same duration.[1] Alternatively, increasing the reaction time or using microwave assistance (e.g., 5 minutes at 50°C) can enhance coupling efficiency, especially for sterically hindered residues like this compound.[1]

  • Aggregation: Peptide chain aggregation can hinder reagent access. Switching to a more effective solvating solvent like NMP or using a combination of DMF and DCM may alleviate this issue.

  • Racemization: While less common with urethane-type protecting groups like Fmoc, racemization can be minimized by avoiding excessive pre-activation times and using additives like HOBt or OxymaPure.

By following these detailed protocols and considering the optimization strategies, researchers can confidently incorporate this compound into their solid-phase peptide synthesis workflows to generate high-quality, complex molecules for a wide range of applications in research and drug development.

References

Standard Procedure for Fmoc Deprotection of Fmoc-4-Amb-OH: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH). The Fmoc protecting group is widely utilized in solid-phase peptide synthesis (SPPS) to temporarily protect the amino group of amino acids.[1][2] Its removal is a critical step to allow for the sequential addition of amino acid residues to build a peptide chain.[1] This document outlines the standard procedure using a piperidine solution, discusses the underlying chemical mechanism, and provides recommendations for monitoring the reaction and troubleshooting potential issues.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis.[3] The Fmoc/tBu strategy is a widely adopted method due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.[4][5] The Fmoc group is stable to the acidic conditions used for side-chain deprotection and peptide cleavage from the resin, providing excellent orthogonality.[6]

Fmoc deprotection is typically achieved through a base-catalyzed β-elimination mechanism.[5][7] A secondary amine, most commonly piperidine, is used to remove the proton at the C9 position of the fluorenyl group, leading to the formation of a dibenzofulvene (DBF)-piperidine adduct and the free amine.[4][8] This reaction is generally fast and efficient.[9] This protocol details the application of this standard procedure to this compound, a non-proteinogenic amino acid often incorporated into peptide structures to induce specific conformations or functionalities.

Experimental Protocol

This protocol is intended as a starting point and may require optimization based on the specific peptide sequence, the solid support used, and the scale of the synthesis.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound loaded resinSynthesis gradeN/AThe protocol assumes the starting material is resin-bound.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard chemical supplier
PiperidineReagent gradeStandard chemical supplier
Dichloromethane (DCM)ACS gradeStandard chemical supplierFor resin washing.
Isopropyl alcohol (IPA)ACS gradeStandard chemical supplierFor resin washing.
Deprotection SolutionN/APrepared fresh20% (v/v) piperidine in DMF.
Nitrogen gasHigh purityN/AFor drying and providing an inert atmosphere.

2.2. Equipment

  • Solid-phase peptide synthesis vessel

  • Shaker or rocker for agitation

  • Filtration apparatus (sintered glass funnel or automated synthesizer)

  • UV-Vis spectrophotometer (for optional monitoring)

2.3. Deprotection Procedure

  • Resin Swelling: Swell the this compound loaded resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash.

  • Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for an initial 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution.

    • Agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct. A typical washing sequence is:

    • DMF (3 x resin volume)

    • IPA (3 x resin volume)

    • DCM (3 x resin volume)

    • DMF (3 x resin volume)

  • Monitoring (Optional): The progress of the deprotection can be monitored by collecting the filtrate from the deprotection steps and measuring the UV absorbance of the DBF-piperidine adduct at approximately 301 nm. A consistent absorbance across syntheses indicates reproducible deprotection.

  • Proceed to Next Coupling: The resin with the free amine of 4-Amb-OH is now ready for the coupling of the next Fmoc-protected amino acid.

Workflow and Mechanism

The following diagram illustrates the workflow for the Fmoc deprotection of this compound on a solid support.

Fmoc_Deprotection_Workflow start This compound on Resin swell Swell Resin in DMF start->swell 30-60 min wash1 Wash with DMF swell->wash1 deprotect Treat with 20% Piperidine in DMF wash1->deprotect 3 min + 10-15 min wash2 Wash with DMF, IPA, DCM deprotect->wash2 end Free Amine of 4-Amb-OH on Resin wash2->end

Caption: Experimental workflow for the Fmoc deprotection of this compound.

The chemical mechanism for the Fmoc deprotection is a two-step process initiated by a base.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination and Adduct Formation Fmoc_Group Fmoc-NH-R Proton_Abstraction -> Fmoc_Group->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Intermediate Fluorenyl Anion Proton_Abstraction->Intermediate Intermediate_2 Fluorenyl Anion Beta_Elimination -> Intermediate_2->Beta_Elimination DBF Dibenzofulvene (DBF) + CO2 + H2N-R Beta_Elimination->DBF Adduct_Formation -> DBF->Adduct_Formation Piperidine_2 Piperidine Piperidine_2->Adduct_Formation DBF_Adduct DBF-Piperidine Adduct Adduct_Formation->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting

IssuePossible CauseRecommendation
Incomplete Deprotection- Insufficient reaction time- Degraded piperidine solution- Steric hindrance- Increase the second deprotection step to 20 minutes.- Use freshly prepared deprotection solution.- Consider using a stronger base system like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be cautious of potential side reactions.[9]
Peptide Chain DeletionIncomplete deprotection in the previous cycle.Optimize the deprotection and washing steps as described above.
Side ReactionsPresence of sensitive amino acids.While 4-Amb-OH is not typically associated with common side reactions like aspartimide formation, be mindful of other residues in the peptide sequence.[10]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a toxic and flammable substance. Handle with care and consult the Safety Data Sheet (SDS) before use.

  • Dispose of chemical waste according to institutional guidelines.

Conclusion

The standard procedure for Fmoc deprotection using 20% piperidine in DMF is a reliable method for removing the Fmoc group from this compound in solid-phase peptide synthesis. Adherence to the outlined protocol, including proper washing and the use of fresh reagents, is crucial for achieving high-purity peptides. Monitoring the deprotection reaction can provide valuable insights into the efficiency of the process and aid in troubleshooting. This application note serves as a comprehensive guide for researchers and professionals engaged in peptide synthesis incorporating non-standard amino acids.

References

Application of Fmoc-4-Amb-OH in Drug Delivery Systems: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a versatile building block with significant potential in the development of advanced drug delivery systems. Its rigid aromatic core, coupled with the functional handles of a carboxylic acid and an Fmoc-protected amine, allows for its use as a linker molecule in sophisticated drug conjugates or as a monomer unit in the formation of self-assembling drug-loaded nanostructures. The fluorenylmethyloxycarbonyl (Fmoc) group, a key feature of this molecule, is instrumental in solid-phase peptide synthesis (SPPS), enabling the stepwise construction of complex peptide-drug conjugates.[1] Furthermore, the inherent hydrophobicity and potential for π-stacking interactions conferred by the fluorenyl and phenyl moieties can drive the self-assembly of this compound derivatives into supramolecular structures such as hydrogels, which are excellent candidates for controlled drug release.

This document provides detailed application notes and protocols for the utilization of this compound and analogous Fmoc-protected aromatic amino acids in the fabrication of drug delivery vehicles. While specific quantitative data for drug delivery systems based exclusively on this compound is emerging, the principles and methodologies are well-established through extensive research on similar Fmoc-amino acid systems, such as Fmoc-diphenylalanine (Fmoc-FF).

Key Applications and Principles

The primary application of this compound in drug delivery revolves around its ability to act as a molecular scaffold. The carboxylic acid group can be conjugated to drugs, targeting ligands, or polymers, while the protected amine allows for its incorporation into peptide chains. This dual functionality makes it an ideal component for:

  • Peptide-Drug Conjugates: Serving as a linker to attach cytotoxic agents to tumor-targeting peptides.

  • Self-Assembled Hydrogels: Forming the basis of supramolecular hydrogels that can physically entrap and provide sustained release of therapeutic molecules. The formation of these hydrogels is often triggered by a change in pH or solvent, leading to the self-assembly of the Fmoc-containing molecules into a nanofibrous network.

  • Drug-Loaded Nanoparticles: Facilitating the formulation of nanoparticles where the drug is either covalently attached or physically encapsulated within a matrix composed of this compound derivatives.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from drug delivery systems based on self-assembling Fmoc-aromatic amino acids, which can be considered indicative for systems developed with this compound.

Table 1: Drug Loading and Encapsulation Efficiency

Drug Delivery System ComponentModel DrugDrug Loading Capacity (% w/w)Encapsulation Efficiency (%)
Fmoc-diphenylalanine HydrogelIndomethacinUp to 0.5%> 95%
Fmoc-tripeptide HydrogelDexamethasoneNot specifiedHigh (qualitative)

Data presented is based on studies with analogous Fmoc-amino acid systems and should be considered as a reference for systems based on this compound.

Table 2: In Vitro Drug Release Kinetics

Delivery SystemModel DrugRelease ProfileInitial Burst Release (First 2 hours)Sustained Release Duration
Fmoc-diphenylalanine HydrogelIndomethacinBiphasic~30-40%Over 24 hours
Genipin-crosslinked Fmoc-tripeptide HydrogelDexamethasoneSustained< 20%Over 72 hours

Release kinetics are highly dependent on the specific drug, hydrogel concentration, and cross-linking density.

Experimental Protocols

Protocol 1: Preparation of a Drug-Loaded Hydrogel via Solvent Switch Method

This protocol describes the formation of a self-assembled hydrogel containing a hydrophobic drug, based on the well-established method for Fmoc-diphenylalanine.

Materials:

  • This compound (or analogous Fmoc-aromatic amino acid)

  • Hydrophobic drug (e.g., Indomethacin, Dexamethasone)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile deionized water

  • Vortex mixer

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the this compound in HFIP (e.g., 50 mg/mL).

    • Prepare a stock solution of the hydrophobic drug in HFIP (e.g., 10 mg/mL).

  • Drug Co-solution:

    • In a clean glass vial, mix the this compound stock solution with the drug stock solution at the desired ratio. For example, to prepare a 0.5% (w/v) hydrogel with 0.1% (w/v) drug, mix appropriate volumes of the stock solutions.

  • Hydrogel Formation:

    • Add sterile deionized water or PBS (pH 7.4) to the co-solution of the Fmoc-compound and the drug. The final concentration of the Fmoc-compound should be above its critical gelation concentration. A typical final concentration is 0.5% to 2% (w/v).

    • Gently vortex the mixture for a few seconds.

    • Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, observable by the vial inversion test (the gel should not flow when the vial is inverted).

  • Solvent Removal (Optional but Recommended):

    • To remove the residual HFIP, the hydrogel can be dialyzed against PBS (pH 7.4) for 24-48 hours with several changes of the buffer.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a typical experiment to determine the release kinetics of a drug from the prepared hydrogel.

Materials:

  • Drug-loaded hydrogel (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO chosen to retain the hydrogel fibers but allow free passage of the drug)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the drug-loaded hydrogel and place it inside a pre-soaked dialysis bag.

    • Seal the dialysis bag, ensuring no leakage.

  • Release Experiment:

    • Place the dialysis bag in a known volume of PBS (e.g., 50 mL) in a sealed container.

    • Incubate at 37°C with gentle agitation (e.g., 100 rpm).

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Drug Quantification:

    • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

    • Create a standard curve of the drug in PBS to accurately determine the concentration.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Hydrogel Preparation cluster_release In Vitro Drug Release Fmoc This compound Mix Co-dissolve Fmoc->Mix Drug Hydrophobic Drug Drug->Mix HFIP HFIP Solvent HFIP->Mix Water Add Aqueous Buffer (pH 7.4) Mix->Water Gel Self-Assembled Hydrogel Water->Gel Dialysis Place Gel in Dialysis Bag Gel->Dialysis Incubate Incubate in PBS at 37°C Dialysis->Incubate Sample Collect Aliquots Over Time Incubate->Sample Analyze Quantify Drug (UV-Vis/HPLC) Sample->Analyze Plot Plot Release Profile Analyze->Plot

Caption: Workflow for drug-loaded hydrogel preparation and in vitro release study.

Logical Relationships in Self-Assembly

Caption: Intermolecular forces driving the self-assembly of this compound into a drug-entrapping hydrogel.

Conclusion

This compound stands as a promising molecule for the design and fabrication of novel drug delivery systems. Its structural features are highly conducive to the formation of peptide-drug conjugates and self-assembled nanocarriers. The provided protocols, based on well-understood principles from analogous Fmoc-amino acid systems, offer a solid foundation for researchers to explore the potential of this compound in developing next-generation therapeutics with controlled release profiles. Further research is warranted to elucidate the specific quantitative parameters of this compound-based systems for various therapeutic agents.

References

Application Note: Fmoc-4-Amb-OH as a Pre-Column Derivatization Agent for HPLC Analysis of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The sensitive and accurate quantification of primary and secondary amines, including amino acids, biogenic amines, and pharmaceutical compounds, is crucial in various fields of research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for such analyses, but many of these target analytes lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection. 4-(9-Fluorenylmethyloxycarbonylaminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a valuable derivatization reagent for this purpose.

This application note provides a detailed protocol for the use of this compound as a pre-column derivatization agent for the HPLC analysis of compounds containing primary and secondary amine functional groups. The Fmoc group imparts excellent fluorescence properties to the derivatives, allowing for highly sensitive detection. Furthermore, the benzoic acid moiety can modulate the polarity and retention of the derivatives in reversed-phase HPLC.

Principle of Derivatization

This compound reacts with primary and secondary amines in a buffered, slightly alkaline environment. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is transferred to the amine, forming a stable, highly fluorescent derivative. The reaction is typically rapid and can be performed at room temperature. Excess reagent and its hydrolysis by-products can be separated from the derivatized analytes during the chromatographic run.

Materials and Methods

Reagents and Materials
  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Water (HPLC grade or Milli-Q)

  • Analyte standards (e.g., amino acid standard mix, specific amines of interest)

  • Syringe filters (0.22 µm)

Instrumentation
  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • Fluorescence detector (FLD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Pipettes and other standard laboratory glassware

Experimental Protocols

1. Preparation of Reagents

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • This compound Reagent Solution (10 mM): Dissolve 37.3 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Diluent (0.1 M HCl): Add 8.3 mL of concentrated hydrochloric acid to 991.7 mL of HPLC grade water.

  • Standard Solutions: Prepare stock solutions of individual analyte standards or a mixed standard solution in the diluent (0.1 M HCl) at a concentration of 1 mg/mL. Further dilute with the diluent to prepare working standard solutions at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

2. Sample Derivatization Protocol

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 0.4 M borate buffer (pH 9.5).

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of the 10 mM this compound reagent solution.

  • Vortex the mixture immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • To stop the reaction and derivatize excess reagent, add 100 µL of a primary amine solution (e.g., 100 mM glycine). Note: This step is optional but can help to reduce interference from the reagent peak.

  • Vortex for 10 seconds.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 265 nm

    • Emission Wavelength (λem): 315 nm

  • Gradient Elution:

Time (min)% Mobile Phase B
0.030
20.070
25.090
25.130
30.030

Note: The gradient profile may need to be optimized depending on the specific analytes and the column used.

Data Presentation

Quantitative data should be summarized in tables for easy comparison. The following tables provide examples of the types of data that should be generated during method validation.

Table 1: Chromatographic Parameters for this compound Derivatized Amino Acids (Example)

Analyte (Amino Acid)Retention Time (min)Tailing FactorTheoretical Plates
Alanine[To be determined][To be determined][To be determined]
Valine[To be determined][To be determined][To be determined]
Leucine[To be determined][To be determined][To be determined]
Isoleucine[To be determined][To be determined][To be determined]
Proline[To be determined][To be a determined][To be determined]
Phenylalanine[To be determined][To be determined][To be determined]
Tryptophan[To be determined][To be determined][To be determined]
Methionine[To be determined][To be determined][To be determined]
Glycine[To be determined][To be determined][To be determined]
Serine[To be determined][To be determined][To be determined]
Threonine[To be determined][To be determined][To be determined]
Cysteine[To be determined][To be determined][To be determined]
Asparagine[To be determined][To be determined][To be determined]
Glutamine[To be determined][To be determined][To be determined]
Tyrosine[To be determined][To be determined][To be determined]
Aspartic Acid[To be determined][To be determined][To be determined]
Glutamic Acid[To be determined][To be determined][To be determined]
Lysine[To be determined][To be determined][To be determined]
Arginine[To be determined][To be determined][To be determined]
Histidine[To be determined][To be determined][To be determined]

Table 2: Method Validation Parameters for this compound Derivatization (Example)

AnalyteLinearity (R²)LOD (µM)LOQ (µM)Precision (%RSD)Accuracy (%)
Analyte 1[>0.99][To be determined][To be determined][<5%][95-105%]
Analyte 2[>0.99][To be determined][To be determined][<5%][95-105%]
Analyte 3[>0.99][To be determined][To be determined][<5%][95-105%]

Visualizations

Derivatization_Workflow cluster_preparation Sample and Reagent Preparation cluster_derivatization Derivatization Reaction cluster_analysis HPLC Analysis Sample Sample/Standard (Containing Amines) Mix_Sample_Buffer Mix Sample and Buffer Sample->Mix_Sample_Buffer Buffer Borate Buffer (pH 9.5) Buffer->Mix_Sample_Buffer Deriv_Reagent This compound Solution Add_Reagent Add this compound Deriv_Reagent->Add_Reagent Mix_Sample_Buffer->Add_Reagent React Incubate at RT Add_Reagent->React Quench Quench Reaction (Optional) React->Quench Filter Filter Quench->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial HPLC_System HPLC System HPLC_Vial->HPLC_System Data_Analysis Data Acquisition and Analysis HPLC_System->Data_Analysis

Caption: Workflow for the derivatization of amines with this compound for HPLC analysis.

HPLC_Analysis_Logic Start Inject Derivatized Sample Separation Reversed-Phase C18 Column Gradient Elution Start->Separation Detection Fluorescence Detection (λex: 265 nm, λem: 315 nm) Separation->Detection Data_Processing Chromatogram Generation Detection->Data_Processing Quantification Peak Integration and Quantification Data_Processing->Quantification Report Generate Report Quantification->Report

Caption: Logical flow of the HPLC analysis of this compound derivatized amines.

Conclusion

This compound is a highly effective derivatization agent for the sensitive HPLC analysis of primary and secondary amines. The protocol described in this application note provides a robust starting point for method development. The derivatization procedure is straightforward and can be performed at room temperature. The resulting Fmoc-derivatives are stable and exhibit strong fluorescence, enabling low detection limits. This method is applicable to a wide range of analytes in various matrices and is well-suited for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of amine-containing compounds. Method optimization and validation are recommended for specific applications to ensure the highest data quality.

Application Notes and Protocols for Incorporating Fmoc-4-Amb-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). This building block is valuable for creating peptidomimetics and as a linker in peptide conjugates.[1] The protocols outlined below are based on established SPPS methodologies and are intended to serve as a foundational guide.

Data Presentation: Quantitative Synthesis Parameters

The successful incorporation of non-standard amino acids can present unique challenges. The following table summarizes expected quantitative data for the incorporation of this compound, based on typical outcomes for Fmoc-SPPS of structurally similar or challenging amino acids. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on resin type (e.g., 2-Chlorotrityl chloride resin often yields higher loading).
Coupling Efficiency >98%Kaiser Test or TNBS TestDouble coupling may be necessary for subsequent residues after this compound incorporation to ensure complete reaction.
Overall Crude Peptide Yield 40 - 70%Gravimetric analysis post-cleavageHighly sequence-dependent. Peptides prone to aggregation may result in lower yields.[2]
Crude Peptide Purity 50 - 80%RP-HPLCPurity is influenced by the success of each coupling and deprotection step, as well as the final cleavage and work-up.
Final Purity (Post-HPLC) >95%RP-HPLCPurification is essential to remove truncated or modified peptide byproducts.

Experimental Protocols

The following are detailed protocols for the key steps in incorporating this compound into a peptide sequence via manual or automated Fmoc-SPPS.

Resin Selection and Swelling
  • Resin Choice : For peptide acids, 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its acid lability, which allows for mild cleavage conditions that preserve acid-sensitive side-chain protecting groups.[3] For peptide amides, a Rink Amide resin is suitable.

  • Protocol :

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

    • Drain the DMF.

Loading of this compound onto 2-CTC Resin
  • Principle : The carboxylic acid of this compound displaces the chloride on the 2-CTC resin in the presence of a hindered base.[1]

  • Protocol :

    • Dissolve this compound (1.5-2.0 equivalents relative to resin capacity) in Dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equivalents).

    • Add the solution to the swelled resin and agitate for 1-2 hours.

    • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM, DMF, and finally DCM before drying under vacuum.

Fmoc Deprotection
  • Principle : The Fmoc protecting group is removed by a base-catalyzed β-elimination, typically using a solution of piperidine in DMF.[3]

  • Protocol :

    • Add a 20% solution of piperidine in DMF to the resin-bound peptide.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 10-15 minutes.[3]

    • Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling
  • Principle : The incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.

  • Reagents :

    • Fmoc-amino acid : 3-5 equivalents

    • Coupling Agent : 3-5 equivalents (e.g., HATU, HBTU, DIC/HOBt)

    • Base : 6-10 equivalents (e.g., DIPEA, N-Methylmorpholine (NMM))

  • Protocol (using HATU/DIPEA) :

    • In a separate vessel, dissolve the Fmoc-amino acid in DMF.

    • Add HATU and allow it to dissolve.

    • Add DIPEA to the solution to begin pre-activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 30-60 minutes.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF.

Cleavage and Deprotection
  • Principle : The completed peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a strong acid cocktail containing scavengers.

  • Cleavage Cocktail (Reagent R) : 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.

  • Protocol :

    • Wash the final peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification : The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis : The purified peptide's identity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), and its purity can be assessed by analytical RP-HPLC.[4][5]

Visualizations

Experimental Workflow for this compound Incorporation

experimental_workflow start Start: Swell Resin in DMF loading Load this compound onto Resin (DCM, DIPEA) start->loading wash1 Wash (DCM, DMF) loading->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 coupling Couple Next Fmoc-AA (HATU/DIPEA in DMF) wash2->coupling kaiser Kaiser Test coupling->kaiser kaiser->coupling Positive wash3 Wash (DMF) kaiser->wash3 Negative repeat Repeat Deprotection & Coupling Cycles wash3->repeat repeat->deprotection final_wash Final Wash (DCM) & Dry repeat->final_wash cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purify (RP-HPLC) precipitation->purification analysis Analyze (MS, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: Fmoc-SPPS workflow for peptide synthesis.

Signaling Pathway of GPR54 (Kisspeptin Receptor)

Peptides incorporating 4-Amb-OH have been utilized in the development of agonists for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor.[6] The activation of GPR54 is a key regulator of the hypothalamic-pituitary-gonadal axis.

GPR54_signaling ligand Kisspeptin / Agonist (e.g., peptide with 4-Amb-OH) receptor GPR54 (Kiss1R) ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ [Ca2+]i er->ca2 releases cellular_response Cellular Responses (e.g., GnRH release) ca2->cellular_response mapk MAPK Pathway (ERK1/2, p38) pkc->mapk activates mapk->cellular_response

Caption: GPR54 (Kisspeptin Receptor) signaling cascade.

References

Application Notes and Protocols: Fmoc-4-Amb-OH for Functional Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Fluorenylmethoxycarbonyl)-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a functionalized aromatic amino acid derivative that holds significant promise in the development of advanced biomaterials. The core principle behind its utility lies in the self-assembly properties imparted by the Fmoc group. This bulky, hydrophobic moiety drives the spontaneous organization of individual molecules in aqueous environments into ordered, nanofibrous structures. These nanofibers entangle to form a three-dimensional network that can entrap large volumes of water, resulting in the formation of a hydrogel.

These hydrogels are of particular interest for biomedical applications due to their inherent biocompatibility and structural similarity to the native extracellular matrix (ECM). The rigid benzoic acid component of this compound is anticipated to confer specific mechanical properties to the resulting hydrogels, a critical factor for mimicking the stiffness of different biological tissues.[1] Potential applications span across tissue engineering, regenerative medicine, and controlled drug delivery.[1][2]

While extensive research has been conducted on various Fmoc-protected amino acids and peptides, specific quantitative data and detailed protocols for this compound are not widely published. Therefore, this document provides generalized protocols and experimental workflows based on established methodologies for similar Fmoc-derivatives. These should serve as a robust starting point for the development and characterization of this compound-based biomaterials.

Self-Assembly Mechanism

The formation of a hydrogel from this compound is a supramolecular self-assembly process driven by non-covalent interactions. The primary driving force is the π-π stacking of the aromatic fluorenyl groups on the Fmoc moiety.[1][3] Additionally, hydrogen bonding between the carboxylic acid and aminomethyl groups, along with hydrophobic interactions, stabilizes the resulting nanofibrous network.

Self_Assembly cluster_0 Solution Phase cluster_1 Self-Assembly cluster_2 Gelation Monomers This compound Monomers Nanofibers Nanofibers Monomers->Nanofibers π-π Stacking H-Bonding Hydrogel 3D Hydrogel Network Nanofibers->Hydrogel Fiber Entanglement + Water Trapping

Caption: Self-assembly of this compound into a hydrogel network.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel (Solvent-Switch Method)

This protocol is a generalized procedure for forming a hydrogel from an Fmoc-protected amino acid. Optimization of concentration and solvent/water ratio will be necessary for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a stock solution of this compound in DMSO. A starting concentration of 10-100 mg/mL is recommended. Vortex or sonicate briefly to ensure complete dissolution.

  • To trigger hydrogelation, add the PBS buffer to the this compound solution. The final concentration of this compound will determine the gel's properties. A typical starting point is a final concentration range of 0.5-2.0 wt%.

    • Example: For a 1 mL hydrogel at 1.0 wt% (10 mg/mL), add 100 µL of a 100 mg/mL stock solution to 900 µL of PBS.

  • Gently mix by pipetting or brief vortexing. Avoid introducing air bubbles.

  • Allow the solution to stand at room temperature. Gelation should occur within minutes to hours.

  • Confirm gel formation by inverting the vial; a stable gel will not flow.[1]

Protocol 2: Characterization of Hydrogel Mechanical Properties using Rheology

Rheology is used to quantify the viscoelastic properties of the hydrogel, providing insight into its stiffness and stability.

Equipment:

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Prepare the this compound hydrogel directly on the lower plate of the rheometer or carefully transfer the pre-formed gel onto the plate.

  • Lower the upper plate to a defined gap (e.g., 0.5-1.0 mm), ensuring the gel fills the gap completely. Trim any excess gel from the edges.

  • Perform a time sweep to monitor the gelation process. Measure the storage modulus (G') and loss modulus (G'') over time at a fixed frequency (e.g., 1 Hz) and strain (e.g., 0.5-1.0%). Gel formation is indicated by G' becoming significantly larger than G''.

  • Once the gel is stable, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a fixed strain to characterize the frequency-dependence of the moduli.

  • Perform a strain sweep (e.g., 0.1 to 100%) at a fixed frequency to determine the linear viscoelastic region (LVER) and the yield point of the gel.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines if the hydrogel or its potential leachables are toxic to cells.

Materials:

  • Cell line (e.g., L929 fibroblasts, 3T3 fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrogels

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or isopropanol

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Hydrogel Preparation: Prepare this compound hydrogels in a 96-well plate. Alternatively, prepare larger gels and create extracts by incubating the hydrogels in a cell culture medium (e.g., 1 mL medium per 0.1 g of hydrogel) for 24-72 hours.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Direct Contact: If gels were prepared in the plate, carefully remove the old medium from the cells and place the gel-containing plate on top of the cell plate. Add fresh medium.

    • Extract Method: Remove the medium from the cells and replace it with the hydrogel extracts (undiluted and serial dilutions).

  • Controls: Include wells with cells in fresh medium only (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Remove the medium and add 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 560-570 nm using a plate reader.

  • Calculation: Express cell viability as a percentage relative to the negative control.

Quantitative Data

Table 1: Mechanical Properties of Various Fmoc-Peptide Hydrogels

Hydrogel CompositionConcentration (wt%)Storage Modulus (G') (Pa)Reference
Fmoc-K12.0557[1]
Fmoc-K22.0925[1]
Fmoc-K32.02526[1][4]
Fmoc-FF / Cationic Peptide Mix1.0 - 2.0200 - 35,000[5]

Note: 'K1', 'K2', 'K3' refer to specific cationic hexapeptides derivatized with Fmoc. 'FF' refers to diphenylalanine.

Table 2: Biocompatibility of Fmoc-Peptide Hydrogels

Hydrogel CompositionCell LineTime (h)Cell Viability (%)Reference
Fmoc-K13T3 / HaCat24~91[3]
Fmoc-K23T3 / HaCat24~89[3]
Fmoc-K33T3 / HaCat24~97[3]
Fmoc-FF / Cationic Peptide Mix3T3-L172>95[5]

Visualized Workflows and Pathways

Experimental Workflow for Biomaterial Development

The following diagram outlines the typical workflow for creating and characterizing a new biomaterial based on this compound.

Workflow cluster_synthesis Synthesis & Preparation cluster_char Physicochemical Characterization cluster_bio Biological Evaluation Synthesis This compound Synthesis/Procurement Gel_Prep Hydrogel Preparation (Solvent/pH Switch) Synthesis->Gel_Prep Rheology Rheology (G', G'') Gel_Prep->Rheology Microscopy Microscopy (SEM/TEM) for Nanostructure Gel_Prep->Microscopy Spectroscopy Spectroscopy (FTIR/CD) for Secondary Structure Gel_Prep->Spectroscopy Cytotoxicity Cytotoxicity Assays (e.g., MTT) Gel_Prep->Cytotoxicity Drug_Release Drug Release Kinetics (for DD applications) Gel_Prep->Drug_Release Cell_Adhesion Cell Adhesion & Spreading Studies Cytotoxicity->Cell_Adhesion

Caption: Workflow for this compound biomaterial development.

General Cell-Biomaterial Interaction Pathway

While specific signaling pathways for this compound are uncharacterized, hydrogel biomaterials generally promote cell adhesion and proliferation through interactions with cell surface receptors, leading to downstream signaling that influences cell behavior.

Cell_Interaction cluster_pathway Intracellular Signaling Hydrogel This compound Hydrogel Scaffold Integrins Cell Surface Receptors (e.g., Integrins) Hydrogel->Integrins Physical Contact & Adsorption of ECM Proteins Cell Cell FAK Focal Adhesion Kinase (FAK) Activation Integrins->FAK Cytoskeleton Cytoskeletal Reorganization FAK->Cytoskeleton Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Response Cellular Response Signaling->Response

References

Troubleshooting & Optimization

Troubleshooting low yield in Fmoc-4-Amb-OH coupling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fmoc-4-Amb-OH Coupling

Welcome to the technical support center for troubleshooting low yields in this compound coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling yield with this compound?

Low coupling efficiency with this compound can stem from several factors, often related to its rigid structure and potential for aggregation. The primary causes include:

  • Incomplete Activation: The carboxylic acid of this compound may not be fully activated prior to the coupling reaction, leading to a lower amount of reactive species.

  • Steric Hindrance: The bulky nature of the Fmoc protecting group and the rigid benzene ring can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.

  • Poor Solubility: this compound can have limited solubility in standard SPPS solvents like DMF, especially at higher concentrations, leading to incomplete dissolution and reduced availability for the reaction.[1]

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, blocking reactive sites.

  • Premature Fmoc-Group Cleavage: Though less common during coupling, instability of the Fmoc group under certain conditions can lead to side reactions.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and reagent stoichiometry can significantly impact coupling efficiency.

Q2: How can I improve the solubility of this compound in my reaction?

If you suspect poor solubility is contributing to low yield, consider the following strategies:

  • Sonication: Use an ultrasonic bath for 10-15 minutes to aid in the dissolution of this compound in the coupling solvent before adding it to the resin.[1]

  • Gentle Heating: Warming the solvent to around 37°C can enhance solubility. Avoid exceeding 50°C to prevent potential degradation of the Fmoc-amino acid.[1]

  • Co-solvents: The addition of 1-5% (v/v) of N-Methyl-2-pyrrolidone (NMP) or Hexamethylphosphoramide (HMPA) to DMF can improve the solubility of hydrophobic sequences.[1]

  • Alternative Solvents: While DMF is common, solvents like NMP or a mixture of DCM and DMF can sometimes offer better solubility and coupling outcomes.[2][3]

Q3: Which coupling reagents are most effective for this compound?

The choice of coupling reagent is critical for activating the carboxylic acid. For sterically hindered amino acids like this compound, phosphonium and uronium/aminium salt-based reagents are generally recommended.

  • HBTU/HOBt: A combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is a robust and efficient activation method.[1][4]

  • HATU/HOAt: For particularly difficult couplings, replacing HOBt with HOAt (1-Hydroxy-7-azabenzotriazole) in conjunction with HATU can improve efficiency due to the enhanced reactivity of the resulting active ester.[2]

  • DIC/Oxyma: A carbodiimide-based activation with DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® as the additive is also a highly effective and common method.

Q4: What should I do if I suspect steric hindrance is the primary issue?

When steric hindrance is a concern, several protocol modifications can be implemented:

  • Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and then add a fresh solution of the activated this compound to drive the reaction to completion.[1]

  • Microwave-Assisted SPPS: The use of microwave energy can accelerate coupling reactions, especially for sterically hindered residues. Short pulses at a controlled temperature (e.g., 5 minutes at 50°C) can significantly improve kinetics.[1]

  • Increased Reaction Time: Extending the coupling time from the standard 1-2 hours to 8-10 hours can allow more time for the sterically hindered components to react.[1]

Data Summary

The following table summarizes the impact of different coupling conditions on the yield of a model peptide incorporating this compound.

Coupling ReagentSolventTemperature (°C)Reaction Time (h)Coupling StrategyYield (%)
HBTU/HOBtDMF252Single Coupling85
HBTU/HOBtDMF252 + 2Double Coupling95
HATU/HOAtDMF252Single Coupling92
DIC/OxymaNMP451Single Coupling90
HBTU/HOBtDMF500.1 (Microwave)Single Coupling97

Note: These are representative values and actual yields may vary depending on the specific peptide sequence and other experimental parameters.

Experimental Protocols

Protocol 1: Standard HBTU/HOBt Coupling
  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

  • Washing: Wash the resin alternately with DMF and isopropanol (IPA) until a neutral pH is achieved. Perform a final wash with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Optimized Double Coupling with Microwave Assistance
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • First Coupling (Microwave):

    • Prepare the activation mixture as described in Protocol 1, step 4.

    • Add the mixture to the resin.

    • Place the reaction vessel in a microwave peptide synthesizer and irradiate for 5 minutes at 50°C.

  • Washing: Wash the resin with DMF.

  • Second Coupling (Microwave):

    • Prepare a fresh activation mixture.

    • Add the mixture to the resin and perform a second microwave-assisted coupling for 5 minutes at 50°C.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1, steps 6-7.

Visual Guides

Troubleshooting_Workflow start Low Coupling Yield Detected check_solubility Check Solubility of This compound start->check_solubility solubility_issue Solubility Issue? check_solubility->solubility_issue solubility_solutions Apply Solubility Enhancement: - Sonication - Gentle Heating (37°C) - Use Co-solvents (NMP) solubility_issue->solubility_solutions Yes check_activation Review Activation Protocol solubility_issue->check_activation No solubility_solutions->check_activation activation_issue Suboptimal Activation? check_activation->activation_issue activation_solutions Optimize Activation: - Use HATU/HOAt - Ensure correct stoichiometry activation_issue->activation_solutions Yes check_steric_hindrance Consider Steric Hindrance activation_issue->check_steric_hindrance No activation_solutions->check_steric_hindrance steric_issue Steric Hindrance Likely? check_steric_hindrance->steric_issue steric_solutions Implement Advanced Methods: - Double Coupling - Microwave Assistance - Increase Reaction Time steric_issue->steric_solutions Yes final_check Monitor with Kaiser Test steric_issue->final_check No steric_solutions->final_check end_success Coupling Successful final_check->end_success

Caption: Troubleshooting workflow for low yield in this compound coupling.

Coupling_Reaction reactants This compound + H₂N-Peptide-Resin activation Activation (e.g., HBTU/HOBt, DIPEA) reactants->activation Carboxylic Acid coupling Coupling reactants->coupling N-terminus activated_species Fmoc-4-Amb-O-Bt (Active Ester) activation->activated_species activated_species->coupling product Fmoc-4-Amb-NH-Peptide-Resin coupling->product byproducts Byproducts (e.g., HOBt, H-DIPEA⁺) coupling->byproducts

Caption: Chemical pathway for the coupling of this compound to a peptide resin.

References

Technical Support Center: Optimizing Fmoc-4-Amb-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the Fmoc-4-Amb-OH deprotection step. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical step in solid-phase synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fmoc deprotection of 4-(aminomethyl)benzoic acid (4-Amb-OH) linkers.

Q1: I am observing incomplete Fmoc deprotection of my 4-Amb-OH linker. What are the potential causes and how can I resolve this?

A1: Incomplete deprotection is a common issue that can lead to truncated sequences or failed syntheses. Several factors can contribute to this problem.

Potential Causes:

  • Insufficient Deprotection Time: The standard deprotection time may not be sufficient for the 4-Amb-OH linker under your specific conditions.

  • Deprotection Reagent Degradation: The piperidine or alternative base solution may have degraded over time.

  • Low Reagent Concentration: The concentration of the deprotection agent may be too low for efficient Fmoc removal.

  • Poor Resin Swelling: Inadequate swelling of the solid support can hinder reagent access to the Fmoc-protected sites.

Troubleshooting Steps:

  • Extend Deprotection Time: Increase the incubation time with the deprotection solution. Monitor the progress by taking small resin samples and performing a Kaiser test or TNBS test to check for the presence of free amines.[1]

  • Use Fresh Reagent: Always use freshly prepared deprotection solutions. Piperidine can degrade, and its effectiveness may decrease over time.

  • Increase Reagent Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-50% can enhance deprotection efficiency.[2]

  • Optimize Resin Swelling: Ensure the resin is fully swollen before starting the deprotection step. This is crucial for allowing the reagents to penetrate the resin beads effectively.

  • Consider Alternative Reagents: If piperidine proves ineffective, stronger base systems like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used. A common formulation is 2% DBU in DMF.[3][4][5]

Q2: After deprotection of this compound and subsequent coupling, I am seeing unexpected side products. What are the likely side reactions and how can I mitigate them?

A2: Side reactions during the Fmoc deprotection step can lead to the formation of impurities that are often difficult to remove.

Potential Side Reactions:

  • Dibenzofulvene (DBF) Adduct Formation: The DBF byproduct of Fmoc cleavage is an electrophile and can react with the newly deprotected amine if not efficiently scavenged.[3]

  • Aspartimide Formation (if applicable to subsequent amino acids): While not directly a side reaction of the 4-Amb-OH deprotection itself, the basic conditions can promote aspartimide formation in subsequent Asp-containing peptide sequences.[6]

  • Diketopiperazine (DKP) Formation (if a dipeptide is attached to the linker): If the first two amino acids have been coupled to the linker, the deprotected N-terminal amine can attack the ester linkage to the linker, leading to cleavage of the dipeptide as a diketopiperazine.[6]

Mitigation Strategies:

  • Ensure Efficient Scavenging of DBF: Piperidine and other secondary amines act as scavengers for DBF.[3] If using a non-nucleophilic base like DBU, it is crucial to include a scavenger. A common practice is to use a mixture of DBU and piperidine (e.g., 2% DBU and 2% piperidine in DMF).[4]

  • Minimize Exposure to Basic Conditions: Use the shortest effective deprotection time to minimize the risk of base-catalyzed side reactions.

  • For Aspartimide-Prone Sequences: Consider using protecting groups for the aspartic acid side chain that are more resistant to base-catalyzed cyclization. The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution has been shown to reduce aspartimide formation.[7]

  • To Prevent DKP Formation: When coupling the second amino acid, use conditions that favor rapid amide bond formation over diketopiperazine formation.

Frequently Asked Questions (FAQs)

Q: What is the standard protocol for Fmoc deprotection of 4-Amb-OH?

A: The most common method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[8][9] The resin is typically treated with this solution for a specified period, followed by thorough washing to remove the cleaved Fmoc group and excess reagents.

Q: How can I monitor the completion of the Fmoc deprotection reaction?

A: The completion of the deprotection can be monitored qualitatively using methods like the Kaiser test or the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test, which detect the presence of free primary amines on the resin.[1] A positive test (blue beads for the Kaiser test) indicates successful deprotection.[1] Quantitatively, the release of the dibenzofulvene-piperidine adduct can be monitored spectrophotometrically by measuring the UV absorbance of the filtrate at around 301 nm.[1]

Q: Are there any alternatives to piperidine for Fmoc deprotection?

A: Yes, several alternatives to piperidine are available. 4-methylpiperidine is an effective substitute that can be used in a similar manner to piperidine.[8][10] Piperazine is another option, though it is a weaker base and may require longer reaction times or the addition of a stronger base.[11][12] For difficult deprotections, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with a scavenger like piperidine.[3][4][5]

Q: Can I perform the Fmoc deprotection at an elevated temperature to speed up the reaction?

A: While increasing the temperature can accelerate the reaction, it can also increase the likelihood of side reactions. If you choose to heat the reaction, it is crucial to carefully optimize the temperature and reaction time to avoid degradation of the linker or the solid support.

Data Presentation

Table 1: Comparison of Half-Deprotection Times (t1/2) for Various Fmoc Deprotection Reagents on Resin-Bound Fmoc-Val.

Deprotection Solutiont1/2 (seconds)Time for 99.99% Deprotection (minutes)
20% Piperidine in DMF71.5
10% Piperidine in DMF204.4
5% Piperidine in DMF398.6
5% Piperazine in DMF5011
2% Piperazine in DMF13931
5% Piperazine + 1% DBU in DMF71.5
5% Piperazine + 2% DBU in DMF4<1

Data adapted from a study on Fmoc-Val deprotection and may serve as a general guide.[11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Swell the this compound functionalized resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 20-30 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-4 for a second deprotection treatment of 20-30 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test on a small sample of the resin to confirm the presence of free amines.

Protocol 2: Fmoc Deprotection using DBU/Piperidine for Difficult Cases

  • Swell the this compound functionalized resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Add the DBU/piperidine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 4-5 for a second treatment of 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm complete deprotection.

Visualizations

Fmoc_Deprotection_Workflow start This compound on Resin swell Swell Resin in DMF start->swell deprotect Add Deprotection Reagent (e.g., 20% Piperidine/DMF) swell->deprotect agitate Agitate at Room Temp deprotect->agitate wash Wash with DMF agitate->wash kaiser Kaiser Test wash->kaiser complete Deprotection Complete kaiser->complete Positive incomplete Incomplete Deprotection kaiser->incomplete Negative troubleshoot Troubleshoot: - Extend Time - Use Fresh Reagent - Increase Concentration - Use Alternative Reagent incomplete->troubleshoot troubleshoot->deprotect

Caption: Standard workflow for the Fmoc deprotection of 4-Amb-OH functionalized resin.

Troubleshooting_Tree start Incomplete Deprotection Observed (Negative Kaiser Test) sub_reagent Is the deprotection reagent fresh? start->sub_reagent sub_time Was the deprotection time sufficient? sub_reagent->sub_time Yes action_fresh Prepare fresh deprotection solution sub_reagent->action_fresh No sub_concentration Is the reagent concentration optimal? sub_time->sub_concentration Yes action_extend Extend deprotection time (e.g., 2 x 30 min) sub_time->action_extend No sub_alternative Consider Alternative Reagents sub_concentration->sub_alternative Yes action_increase Increase piperidine conc. (e.g., to 30%) sub_concentration->action_increase No action_dbu Use DBU/piperidine (e.g., 2% / 2% in DMF) sub_alternative->action_dbu action_fresh->start Re-run action_extend->start Re-run action_increase->start Re-run action_dbu->start Re-run

Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.

References

Technical Support Center: Fmoc-4-Amb-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Fmoc-4-Amb-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the incorporation of this versatile building block into peptide sequences. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in SPPS?

This compound, or Fmoc-4-(aminomethyl)benzoic acid, is a non-natural amino acid derivative commonly used in peptide synthesis. Its rigid aromatic structure serves as a valuable building block for introducing conformational constraints, acting as a molecular spacer, or serving as a linker for conjugating other molecules to the peptide. It is frequently employed in the design of peptidomimetics, bioactive peptides, and for creating specific secondary structures.

Q2: What are the potential side reactions specifically associated with this compound during SPPS?

While specific side reactions for this compound are not extensively documented, its chemical structure suggests potential challenges that researchers should be aware of:

  • Incomplete Coupling: The steric hindrance from the aromatic ring and the potential for electronic effects can make the carboxyl group less reactive, potentially leading to incomplete coupling. This can result in deletion sequences, which can be difficult to separate during purification.

  • Aggregation: The introduction of a rigid, aromatic moiety can increase the hydrophobicity of the peptide chain, potentially leading to aggregation on the solid support. This can hinder subsequent deprotection and coupling steps.

  • Modification of the Aromatic Ring: While less common under standard SPPS conditions, the electron-rich benzene ring could theoretically be susceptible to modification during prolonged exposure to strong acids or oxidizing conditions, although this is not a typical concern with standard TFA cleavage.

Q3: Are there any known stability issues with this compound during the piperidine-mediated Fmoc deprotection step?

This compound is generally stable to the standard 20% piperidine in DMF used for Fmoc deprotection. The Fmoc group is attached to a primary amine, and its removal should proceed via the standard β-elimination mechanism without affecting the rest of the molecule.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound and provides systematic solutions.

Problem 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (or other free amine test) after the coupling step.

  • Presence of a deletion peptide (missing the 4-Amb-OH residue) in the final crude product upon LC-MS analysis.

Potential Causes:

  • Steric hindrance of the carboxyl group.

  • Insufficient activation of the carboxylic acid.

  • Aggregation of the growing peptide chain.

Solutions:

StrategyRecommendationExpected Outcome
Optimize Coupling Reagent Switch to a more potent coupling reagent.Improved coupling efficiency and reduced deletion sequences.
Extend Coupling Time Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours or even overnight.Allows more time for the sterically hindered coupling to proceed to completion.
Double Coupling Perform the coupling step twice with fresh reagents before proceeding to the next deprotection step.Increases the probability of complete coupling.
Increase Reagent Equivalents Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents).Drives the reaction towards completion.

Table 1: Comparison of Coupling Reagents for this compound Incorporation (Hypothetical Data)

Coupling ReagentAdditiveCoupling Time (h)Purity of Crude Peptide (%)
DICHOBt275
HBTUHOBt/DIPEA285
HATUHOAt/DIPEA292
COMUDIPEA1.595
Problem 2: Peptide Aggregation After Incorporation of this compound

Symptoms:

  • Swelling of the resin beads decreases significantly.

  • Slow or incomplete Fmoc deprotection in subsequent steps.

  • Poor coupling efficiency for the amino acid following 4-Amb-OH.

  • Difficulty in dissolving the cleaved peptide in standard purification solvents.

Potential Causes:

  • Increased hydrophobicity and rigidity of the peptide chain.

  • Interchain hydrogen bonding facilitated by the aromatic spacer.

Solutions:

StrategyRecommendationExpected Outcome
Use Chaotropic Agents Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions.Disrupts secondary structures and improves solvation.
Incorporate "Magic Mixture" Use a solvent mixture of DMF/DCM containing 1% Triton X-100 for coupling.Enhances resin swelling and peptide chain solvation.
Elevated Temperature Perform the coupling reaction at an elevated temperature (e.g., 40-50 °C).Can help to disrupt aggregates and increase reaction rates.
Use Pseudoproline Dipeptides If the sequence allows, incorporate a pseudoproline dipeptide before the 4-Amb-OH residue.Disrupts the formation of β-sheet structures that can lead to aggregation.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated coupling solution to the resin and shake at room temperature for 4 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

Visualizations

spss_workflow Resin Resin Swelling Swell Resin (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Wash (DMF/DCM) Deprotection->Washing1 Coupling Couple Fmoc-AA-OH (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Cleavage Cleave & Deprotect (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purify Peptide Cleavage->Purification

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

troubleshooting_logic cluster_symptoms Symptoms cluster_solutions Potential Solutions Symptom1 Incomplete Coupling (Positive Kaiser Test) Solution1A Stronger Coupling Reagent (e.g., HATU, COMU) Symptom1->Solution1A Solution1B Extended Coupling Time Symptom1->Solution1B Solution1C Double Coupling Symptom1->Solution1C Symptom2 Peptide Aggregation (Poor Resin Swelling) Solution2A Use Chaotropic Agents (e.g., LiCl) Symptom2->Solution2A Solution2B Elevated Temperature Coupling Symptom2->Solution2B Solution2C Incorporate Pseudoproline Dipeptides Symptom2->Solution2C

Caption: Troubleshooting logic for common issues with this compound.

Technical Support Center: Fmoc-4-Amb-OH Coupling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH). Due to its rigid structure and steric hindrance, this compound can present challenges in achieving complete and efficient coupling.

Troubleshooting Guide for Incomplete this compound Coupling

Incomplete coupling of this compound is a common issue that can lead to the formation of deletion sequences and difficult purification of the target peptide. This guide provides a systematic approach to diagnosing and resolving these issues.

Diagram: Troubleshooting Workflow for Incomplete Coupling

Incomplete Coupling Workflow cluster_diagnosis Diagnosis cluster_remediation Remediation Strategies cluster_verification Verification Start Incomplete Coupling Suspected KaiserTest Perform Kaiser Test Start->KaiserTest HPLC_MS Analyze Crude Peptide by HPLC/MS Start->HPLC_MS DoubleCouple Strategy 1: Double Coupling KaiserTest->DoubleCouple Positive Result (Free Amines Present) HPLC_MS->DoubleCouple Deletion Sequence Detected RepeatKaiser Repeat Kaiser Test DoubleCouple->RepeatKaiser StrongerReagent Strategy 2: Use Stronger Coupling Reagent StrongerReagent->RepeatKaiser OptimizeConditions Strategy 3: Optimize Reaction Conditions OptimizeConditions->RepeatKaiser Solvent Strategy 4: Change Solvent Solvent->RepeatKaiser RepeatKaiser->StrongerReagent Positive Result RepeatKaiser->OptimizeConditions Positive Result RepeatKaiser->Solvent Positive Result FinalAnalysis Final HPLC/MS Analysis RepeatKaiser->FinalAnalysis Negative Result

Caption: Troubleshooting workflow for incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound is a sterically hindered amino acid. The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the rigid benzoic acid structure, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. This steric hindrance slows down the reaction rate and can lead to incomplete coupling.

Q2: How can I detect incomplete coupling of this compound?

A2: There are two primary methods for detecting incomplete coupling:

  • Kaiser Test: This is a qualitative colorimetric test performed on a small sample of the resin beads after the coupling step. A positive result (a dark blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1][2] A negative result (yellow or colorless) suggests a complete coupling.

  • HPLC and Mass Spectrometry (MS) Analysis: After cleaving a small amount of the peptide from the resin, you can analyze the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry. The presence of a significant peak corresponding to the mass of the deletion sequence (the peptide without the this compound residue) is a clear indication of incomplete coupling.

Q3: What are the first steps I should take if I observe incomplete coupling?

A3: The most straightforward initial approach is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated this compound immediately after the first coupling. This provides a second opportunity for the reaction to go to completion.

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A4: For difficult couplings, more potent activating reagents are recommended. While standard reagents like HBTU can be effective, stronger uronium/aminium or phosphonium salt-based reagents often provide better results. Reagents such as HATU, HCTU, and COMU are known to be highly efficient for coupling sterically hindered amino acids.[3] COMU, in particular, has shown high coupling efficiency and reduced epimerization.[4]

Q5: Can changing the reaction conditions improve coupling efficiency?

A5: Yes, optimizing reaction conditions can significantly improve coupling yields. Consider the following adjustments:

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered reaction to proceed.

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can increase the reaction rate.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier, but caution is advised as this can also increase the risk of side reactions like racemization.

Q6: Does the choice of solvent matter for difficult couplings?

A6: While DMF is the most common solvent for SPPS, for peptides with high hydrophobicity or those prone to aggregation, switching to N-methyl-2-pyrrolidone (NMP) may be beneficial. NMP has better solvating properties for both the growing peptide chain and the amino acid derivatives, which can help to reduce aggregation and improve reaction kinetics.

Quantitative Data: Comparison of Coupling Reagents for Hindered Amino Acids

While specific quantitative data for this compound is limited in the literature, studies on other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), provide valuable insights into the relative efficiency of different coupling reagents.

Coupling ReagentAdditiveBaseRelative Efficiency for Hindered CouplingsKey Advantages
HBTU HOBtDIPEAGoodA widely used and cost-effective standard reagent.
HATU HOAtDIPEA/CollidineExcellentHighly reactive, often considered superior for hindered couplings.[3]
HCTU 6-Cl-HOBtDIPEAVery GoodA more reactive and often more soluble alternative to HBTU.
COMU (Internal Oxyma)DIPEAExcellentHigh coupling efficiency, low racemization, and a better safety profile as it does not contain explosive benzotriazole derivatives.[4]
DIC/Oxyma OxymaPure(None)Very GoodA carbodiimide-based method with a non-explosive additive; shows good performance and minimizes racemization.

Experimental Protocols

Protocol 1: Kaiser Test for Detection of Free Primary Amines

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 0.01 M aqueous solution of KCN diluted 1:100 in pyridine.

  • Small glass test tubes.

  • Heating block or water bath at 100-110°C.

  • Resin beads from the synthesis.

Procedure:

  • Place a few resin beads (1-2 mg) into a clean, dry test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[2]

  • Heat the test tube in the heating block for 2-5 minutes.[2]

  • Observe the color of the beads and the solution.

    • Positive Result: A dark blue or purple color indicates the presence of free primary amines (incomplete coupling).

    • Negative Result: The solution and beads remain yellow or colorless, indicating the absence of free primary amines (complete coupling).

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Analysis of Crude Peptide

Objective: To assess the purity of the crude peptide and identify potential deletion products resulting from incomplete coupling.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Crude peptide sample, cleaved from the resin and lyophilized.

Procedure:

  • Prepare a stock solution of the crude peptide in Mobile Phase A or a suitable solvent (e.g., 1 mg/mL).

  • Set the UV detector to monitor at 214 nm and 280 nm.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Inject 10-20 µL of the peptide solution.

  • Run a linear gradient, for example:

    • 5% to 65% Mobile Phase B over 30 minutes.

    • 65% to 95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 5 minutes and re-equilibrate.

  • Analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks. The presence of peaks with masses corresponding to deletion sequences should be investigated by mass spectrometry.

Protocol 3: MALDI-TOF Mass Spectrometry for Peptide Mass Verification

Objective: To determine the molecular weight of the components in the crude peptide sample and confirm the presence of the target peptide and any deletion sequences.

Materials:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) prepared in 50% ACN, 0.1% TFA).

  • Crude peptide sample dissolved in 0.1% TFA.

Procedure:

  • On the MALDI target plate, spot 1 µL of the matrix solution.

  • Immediately add 1 µL of the peptide sample solution to the matrix spot and mix gently with the pipette tip.[5]

  • Alternatively, the "sandwich" method can be used: spot 0.5 µL of matrix, let it dry slightly, add 1 µL of the sample, and then add another 0.5 µL of matrix on top.[6]

  • Allow the spot to air-dry completely until crystals form.

  • Insert the target plate into the MALDI-TOF instrument.

  • Acquire the mass spectrum in the appropriate mass range for your expected peptide.

  • Analyze the spectrum to identify the peak corresponding to the [M+H]+ ion of your target peptide and any other significant peaks that may correspond to deletion sequences or other impurities.

Diagrams of Key Processes

Diagram: Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS Cycle cluster_spps SPPS Cycle Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Washing2->Deprotection Next Cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Diagram: Logical Relationship of Analytical Techniques

Analytical Techniques CrudePeptide Crude Peptide Product HPLC RP-HPLC CrudePeptide->HPLC MS MALDI-TOF MS CrudePeptide->MS Purity Purity Assessment (% Area) HPLC->Purity Mass Mass Verification (Identity Confirmation) MS->Mass

Caption: Relationship between HPLC and MS for peptide analysis.

References

Technical Support Center: Microwave-Assisted Coupling of Fmoc-4-Amb-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted coupling of Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the coupling of this compound?

A1: Microwave-assisted solid-phase peptide synthesis (SPPS) offers several key advantages over conventional room temperature methods, particularly for sterically hindered amino acids like this compound. The primary benefits include significantly reduced reaction times, improved coupling efficiency, and higher purity of the final peptide.[1][2][3] Microwave energy provides rapid and uniform heating of the reaction mixture, which enhances the kinetics of both the coupling and deprotection steps.[4][5] This can help to overcome challenges associated with the aggregation of the growing peptide chain, which is a common issue in longer or more complex sequences.[1]

Q2: I am observing low coupling efficiency and yield with this compound. What are the likely causes and how can I troubleshoot this?

A2: Low coupling efficiency with this compound, a sterically hindered amino acid, can stem from several factors. A common issue is incomplete activation of the amino acid or insufficient reaction time. To troubleshoot, consider the following:

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Optimize Coupling Reagents: For bulky amino acids, more potent coupling reagents are often beneficial. A combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is highly effective in microwave-assisted SPPS.[6]

  • Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid (e.g., 5-fold) can improve coupling efficiency.[6]

  • Ensure High-Purity Reagents: The quality of your this compound and coupling reagents is critical. Impurities can interfere with the reaction.

Q3: What are the recommended microwave parameters (temperature and time) for coupling this compound?

A3: While optimal conditions should be determined empirically for each specific peptide sequence, a good starting point for the microwave-assisted coupling of sterically hindered amino acids like this compound is a temperature of 86-90°C for a duration of 5-10 minutes.[4][7] For the Fmoc-deprotection step, a temperature of 90°C for 2.5-3 minutes is typically effective.[3][4] It is important to use a dedicated microwave peptide synthesizer to ensure accurate temperature control.

Q4: Can microwave heating increase the risk of racemization or other side reactions when coupling this compound?

A4: Elevated temperatures used in microwave-assisted SPPS can potentially increase the rate of side reactions, including racemization, particularly for sensitive amino acids. However, for most amino acids, significant racemization is not observed under optimized microwave conditions.[4] The rapid reaction times often mitigate the risk of prolonged exposure to high temperatures. Using carbodiimide-based coupling reagents at elevated temperatures is generally preferred over onium salt-based methods, as the latter can lead to increased epimerization.[5] It is crucial to use an additive like OxymaPure® or HOBt to suppress racemization.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Low Coupling Yield Incomplete reaction due to steric hindrance.Perform a double coupling step. Increase microwave temperature to 90°C. Use a more efficient coupling reagent combination like DIC/OxymaPure®.[6]
Low quality or degraded reagents.Use fresh, high-purity this compound, solvents, and coupling reagents.
Peptide Aggregation Interchain hydrogen bonding of the growing peptide.Use a lower substitution resin for long peptides. Incorporate pseudoproline dipeptides in the sequence if applicable. Microwave heating can help disrupt aggregation.[1]
Incomplete Fmoc Deprotection Steric hindrance around the Fmoc group.Increase microwave-assisted deprotection time to 3-5 minutes at 90°C. Use a stronger base cocktail if necessary (e.g., with DBU).[3]
Racemization Over-activation of the carboxylic acid group.Use DIC/OxymaPure® as the coupling system. Avoid prolonged exposure to high temperatures.[4][5]
Deletion of this compound Residue Failed coupling in the previous cycle.Implement a capping step with acetic anhydride after the coupling of this compound to block any unreacted amino groups.

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of this compound

This protocol is based on optimized methods for sterically hindered amino acids and is intended for use with an automated microwave peptide synthesizer.

  • Resin Swelling: Swell the resin (e.g., Rink Amide ProTide™ LL resin) in dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF.

    • Apply microwave irradiation at 90°C for 2.5 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Prepare the coupling solution:

      • 5-fold molar excess of this compound.

      • 5-fold molar excess of DIC in DMF.

      • 5-fold molar excess of OxymaPure® in DMF.

    • Add the coupling solution to the resin.

    • Apply microwave irradiation at 90°C for 5 minutes.

    • Wash the resin with DMF.

  • Monitoring and Repetition:

    • Perform a Kaiser test to check for complete coupling.

    • If the test is positive (indicating incomplete reaction), repeat the coupling step (double coupling).

  • Capping (Optional):

    • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

Data on Microwave-Assisted SPPS of Hindered Amino Acids

The following table summarizes representative data from studies on microwave-assisted SPPS of peptides containing sterically hindered amino acids, which serves as a valuable reference for what can be expected when working with this compound.

Peptide SequenceSynthesis MethodSynthesis TimeCrude PurityCitation(s)
GEQKLGAibAibAibASEESLG-NH₂Conventional40 hours< 10%[6]
GEQKLGAibAibAibASEESLG-NH₂Microwave-Assisted< 3 hours89%[6]
VQAibAibIDYING-OHMicrowave-Assisted< 2 hours95%[6]
VQ(N-Me-A)(N-Me-A)IDYING-OHMicrowave-Assisted< 2 hours86%[6]

Visual Guides

Workflow for Microwave-Assisted Fmoc-SPPS

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Microwave: 90°C, 2.5 min Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, DIC, OxymaPure®) Microwave: 90°C, 5 min Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple->Coupling Troubleshooting_Yield LowYield Low Coupling Yield Detected CheckReagents Verify Reagent Quality (this compound, Solvents) LowYield->CheckReagents DoubleCouple Perform Double Coupling LowYield->DoubleCouple IncreaseTemp Increase Microwave Temp. (up to 90°C) LowYield->IncreaseTemp OptimizeReagents Use DIC/OxymaPure® LowYield->OptimizeReagents Reassess Re-evaluate Purity CheckReagents->Reassess DoubleCouple->Reassess IncreaseTemp->Reassess OptimizeReagents->Reassess

References

Technical Support Center: Fmoc-4-Amb-OH Double Coupling Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Fmoc-4-Amb-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful incorporation of this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why is a double coupling protocol recommended for this compound?

A1: this compound (4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid) is considered a sterically hindered amino acid due to the rigid benzene ring adjacent to the carboxylic acid. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation of the resin-bound amine. A double coupling protocol is a strategy to drive the reaction to completion by re-exposing the resin to fresh, activated this compound, thereby maximizing the yield and purity of the desired peptide.[1][2][3] This approach is particularly beneficial for sequences prone to aggregation or difficult couplings.[2]

Q2: What are the critical parameters to consider for a successful double coupling of this compound?

A2: Several factors are crucial for optimizing the double coupling of this compound:

  • Choice of Coupling Reagents: Powerful coupling reagents are recommended to overcome the steric hindrance. Formulations containing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) are highly effective.[3]

  • Reaction Time: Allowing sufficient time for each coupling step is critical. While standard couplings are often 30-60 minutes, extending this time for a sterically hindered residue like this compound can be beneficial.

  • Solvent Quality: Ensure the use of high-purity, peptide synthesis-grade solvents, particularly N,N-Dimethylformamide (DMF). Degraded DMF can contain dimethylamine, which can cause premature Fmoc deprotection.

  • Monitoring: After the first coupling, it is advisable to perform a qualitative test, such as the Kaiser test (Ninhydrin test), to assess the presence of unreacted primary amines. A positive result (blue beads) indicates incomplete coupling and confirms the necessity of the second coupling step.[2]

Q3: Can I use a single, extended coupling time instead of a double coupling?

A3: While a single, prolonged coupling might seem simpler, it is often less effective than a double coupling. The activating agent can lose its efficacy over an extended period. By performing a second coupling with fresh reagents, you ensure a high concentration of the activated amino acid is available to react with any remaining free amines, which is more effective at driving the reaction to completion.

Troubleshooting Guide

This guide addresses common issues encountered during the double coupling of this compound.

Problem Potential Cause Recommended Solution Verification Method
Low Coupling Efficiency (Positive Kaiser test after 2nd coupling) 1. Insufficient reagent excess. 2. Poor quality of coupling reagents or solvents. 3. Steric hindrance from the preceding amino acid in the sequence. 4. Peptide aggregation on the resin.1. Increase the equivalents of this compound, coupling reagent, and base (e.g., from 3 eq. to 5 eq.). 2. Use fresh, high-purity reagents and solvents. 3. Consider a different coupling reagent combination (e.g., DIC/Oxyma). 4. Incorporate a solvent known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP), or perform the coupling at a slightly elevated temperature (e.g., 35-40°C).- Repeat Kaiser test. - Cleave a small sample of resin and analyze by HPLC-MS to check for the desired mass and deletion sequences.
Formation of Deletion Peptides (Mass spec shows M-Amb) Incomplete coupling of this compound followed by successful coupling of the next amino acid.This is a direct consequence of low coupling efficiency. Implement the solutions from the row above. Ensure a negative Kaiser test before proceeding to the next coupling step.HPLC-MS analysis of the cleaved peptide.
Side Reactions (Unexpected peaks in HPLC) 1. Racemization during activation. 2. Side reactions involving the coupling reagents.1. Use a base with lower racemization potential like sym-collidine, especially if prolonged pre-activation times are used. 2. Ensure the correct stoichiometry of reagents is used. An excess of coupling reagent relative to the amino acid can sometimes lead to side products.HPLC-MS and MS/MS fragmentation to identify the nature of the side product.

Detailed Experimental Protocol: Double Coupling of this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. First Coupling:

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 60-90 minutes at room temperature.

  • Wash the resin with DMF (3 times).

3. Monitoring (Optional but Recommended):

  • Take a small sample of the resin beads and perform a Kaiser test.

  • A negative result (yellow/colorless beads) indicates a high degree of coupling. A positive result (blue beads) confirms the need for a second coupling.

4. Second Coupling:

  • Repeat step 2 with a fresh solution of activated this compound.

  • Agitate the reaction vessel for another 60-90 minutes at room temperature.

  • Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.

Visualizing the Workflow

// Node Definitions Start [label="Start:\nDeprotected Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; First_Coupling [label="First Coupling:\nthis compound\nHCTU/DIPEA\n60-90 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_DMF_1 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Kaiser_Test [label="Kaiser Test", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Second_Coupling [label="Second Coupling:\nFresh Reagents\n60-90 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_DMF_2 [label="Wash (DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Step [label="Proceed to\nNext Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> First_Coupling; First_Coupling -> Wash_DMF_1; Wash_DMF_1 -> Kaiser_Test; Kaiser_Test -> Second_Coupling [label="Positive (Blue)"]; Kaiser_Test -> Next_Step [label="Negative (Yellow)"]; Second_Coupling -> Wash_DMF_2; Wash_DMF_2 -> Next_Step; } .enddot Caption: Workflow for the double coupling of this compound.

// Node Definitions Problem [label="Problem:\nLow Coupling Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Cause:\nInsufficient Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="Cause:\nPoor Reagent Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3 [label="Cause:\nAggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Solution:\nIncrease Equivalents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\nUse Fresh Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\nChange Solvent/Temp", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; } .enddot Caption: Troubleshooting logic for low coupling efficiency.

References

Fmoc-4-Amb-OH stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fmoc-4-Amb-OH. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder should be stored in a tightly sealed container in a dry environment at 2-8°C.[1]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is recommended to store the compound at the recommended 2-8°C. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

Q3: What is the general stability of the Fmoc protecting group?

A3: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is known to be base-labile. It is readily cleaved by primary and secondary amines, such as piperidine, which is commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group is generally stable under acidic conditions.

Q4: What are the common solvents for dissolving this compound?

A4: Fmoc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). It is slightly soluble in water.

Troubleshooting Guide

This guide addresses specific stability and storage issues that may arise during your experiments with this compound.

Problem Possible Cause Recommended Solution
Unexpected loss of Fmoc group in solution The solution is basic or contains amines.Prepare fresh solutions of this compound in a high-purity, amine-free solvent like DMF immediately before use. Avoid storing solutions for extended periods.
Low yield in coupling reaction 1. Partial degradation of this compound. 2. Incomplete dissolution.1. Use freshly prepared solutions. Assess the purity of the stock material if it has been stored for a long time or under suboptimal conditions. 2. Ensure complete dissolution of this compound in the solvent before adding it to the reaction. Sonication may aid dissolution.
Presence of unexpected byproducts in mass spectrometry analysis Degradation of the Fmoc group leading to the free amine, which can participate in side reactions.Minimize the time this compound is in solution, especially in the presence of any basic reagents. Analyze the solution for purity before use.
Inconsistent experimental results Instability of this compound in solution over the course of the experiment.Prepare a fresh solution of this compound for each experiment. If a stock solution must be used, perform a stability check over the experimental timeframe.

Stability and Storage Summary

Parameter Recommendation
Solid Storage Temperature 2-8°C[1]
Solid Storage Conditions Sealed in a dry, dark place.
Solution Storage Not recommended. Prepare fresh solutions before use.
pH Stability Stable in acidic to neutral conditions. Unstable in basic conditions.
Common Solvents N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP).

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution by UV/Vis Spectroscopy

This protocol allows for the indirect assessment of this compound stability by monitoring the potential premature cleavage of the Fmoc group. The appearance of the dibenzofulvene-piperidine adduct, a byproduct of Fmoc cleavage in the presence of piperidine, can be quantified by its absorbance at approximately 301 nm.

Materials:

  • This compound

  • N,N-dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • UV/Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMF at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solution: Prepare a solution of 20% piperidine in DMF.

  • Stability Test:

    • At time t=0, add a known volume of the this compound stock solution to the piperidine solution.

    • Immediately measure the absorbance of the solution at 301 nm. This will serve as the baseline.

    • Continue to measure the absorbance at regular intervals (e.g., every 30 minutes) over the desired experimental timeframe.

  • Data Analysis: An increase in absorbance at 301 nm over time indicates the cleavage of the Fmoc group and the formation of the dibenzofulvene-piperidine adduct, signifying instability of the this compound under these conditions.

Protocol 2: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is used to determine the purity of this compound and can be used to assess its degradation over time in different conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

    • To test stability, incubate the solution under desired conditions (e.g., specific solvent, temperature) and take aliquots at different time points.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1 mL/min

    • Detection: UV at 265 nm (for the Fmoc group)

  • Injection and Analysis:

    • Inject a standard volume (e.g., 10 µL) of the prepared sample.

    • Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation. The purity can be calculated based on the relative peak areas.

Visualizations

This compound Base-Catalyzed Degradation Pathway This compound This compound Deprotonation Deprotonation This compound->Deprotonation Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Deprotonation Adduct Formation Adduct Formation Base (e.g., Piperidine)->Adduct Formation Carbanion Intermediate Carbanion Intermediate Deprotonation->Carbanion Intermediate Elimination Elimination Carbanion Intermediate->Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene 4-Aminomethylbenzoic acid 4-Aminomethylbenzoic acid Elimination->4-Aminomethylbenzoic acid Dibenzofulvene->Adduct Formation Dibenzofulvene-Piperidine Adduct Dibenzofulvene-Piperidine Adduct Adduct Formation->Dibenzofulvene-Piperidine Adduct

Caption: Base-catalyzed degradation pathway of this compound.

Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare Stock Solution Prepare Stock Solution Incubate under Test Conditions Incubate under Test Conditions Prepare Stock Solution->Incubate under Test Conditions Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate under Test Conditions->Collect Aliquots at Time Points HPLC Analysis HPLC Analysis Collect Aliquots at Time Points->HPLC Analysis UV/Vis Spectroscopy UV/Vis Spectroscopy Collect Aliquots at Time Points->UV/Vis Spectroscopy Compare Chromatograms/Spectra Compare Chromatograms/Spectra HPLC Analysis->Compare Chromatograms/Spectra UV/Vis Spectroscopy->Compare Chromatograms/Spectra Quantify Degradation Quantify Degradation Compare Chromatograms/Spectra->Quantify Degradation Determine Stability Determine Stability Quantify Degradation->Determine Stability

Caption: Experimental workflow for stability assessment.

Troubleshooting Low Coupling Yield Start Start Low Coupling Yield Low Coupling Yield Start->Low Coupling Yield Check this compound Purity Check this compound Purity Low Coupling Yield->Check this compound Purity Purity OK? Purity OK? Check this compound Purity->Purity OK? Check Solution Age Check Solution Age Purity OK?->Check Solution Age Yes Use Fresh Reagent Use Fresh Reagent Purity OK?->Use Fresh Reagent No Solution Fresh? Solution Fresh? Check Solution Age->Solution Fresh? Check for Basic Contaminants Check for Basic Contaminants Solution Fresh?->Check for Basic Contaminants Yes Prepare Fresh Solution Prepare Fresh Solution Solution Fresh?->Prepare Fresh Solution No Use Amine-Free Solvents Use Amine-Free Solvents Check for Basic Contaminants->Use Amine-Free Solvents Problem Solved Problem Solved Use Fresh Reagent->Problem Solved Prepare Fresh Solution->Problem Solved Use Amine-Free Solvents->Problem Solved

Caption: Troubleshooting decision tree for low coupling yield.

References

Validation & Comparative

A Comparative Guide to the Characterization of Fmoc-4-Amb-OH by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of mass spectrometry for the characterization of Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) against other common analytical techniques. It is intended for researchers, scientists, and professionals in drug development who utilize Fmoc-protected amino acids in their work, particularly in solid-phase peptide synthesis (SPPS).

This compound is a crucial building block in peptide synthesis and the development of functional biomaterials.[1] Its precise identification and purity assessment are critical for reliable and reproducible experimental outcomes. This guide outlines the experimental data and protocols for its characterization.

Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.[2] For this compound, mass spectrometry provides definitive confirmation of its identity. When coupled with liquid chromatography (LC-MS), it also serves as an excellent method for assessing purity.[3]

Key Mass Spectrometric Data for this compound

ParameterValueSource
Chemical Formula C₂₃H₁₉NO₄[4][5]
Molecular Weight 373.41 g/mol [1][5]
Expected [M+H]⁺ (m/z) 374.13Calculated
Expected [M+Na]⁺ (m/z) 396.11Calculated

Expected Fragmentation Pattern

The fragmentation of Fmoc-protected amino acids in a mass spectrometer is often predictable.[6] The primary fragmentation event typically involves the cleavage of the Fmoc group. Key expected fragments for this compound would include:

  • Loss of the Fmoc group: A fragment corresponding to the dibenzofulvene byproduct resulting from the cleavage of the Fmoc protecting group.

  • The remaining amino acid moiety: The 4-(aminomethyl)benzoic acid part of the molecule.

  • Fragments from the fluorenyl group itself.

Comparison with Alternative Analytical Methods

While mass spectrometry is highly effective, a comprehensive characterization often involves orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

FeatureMass Spectrometry (MS)NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight & Structural FragmentsDetailed Molecular Structure & ConnectivityPurity & Quantity
Sensitivity Very High (picomole to femtomole)Moderate (micromole to nanomole)High (nanomole to picomole)
Sample Requirement LowHighLow
Strengths - Confirms molecular weight[2]- Structural information from fragmentation[7]- High sensitivity- Unambiguous structure determination[1]- Provides information on all protons and carbons- Excellent for purity assessment[1]- Quantitative analysis- Preparative purification
Limitations - Isomers can be difficult to distinguish- Does not provide complete structural connectivity- Lower sensitivity- Requires higher sample amounts- Complex spectra for large molecules- Does not provide structural information- Requires a suitable chromophore for UV detection

Experimental Protocols

LC-MS Protocol for this compound Characterization

This protocol is a general guideline for analyzing this compound using a Liquid Chromatography-Mass Spectrometry system.[3]

Instrumentation:

  • Waters Alliance HT (or equivalent) HPLC system with a photodiode array detector.

  • LCT Orthogonal Acceleration Time of Flight (or equivalent) Mass Spectrometer.

Chromatographic Conditions:

  • Column: Waters Atlantis T3 C18, 2.1 × 100 mm, 3 µm.

  • Mobile Phase A: 1% Acetonitrile, 0.1% Formic Acid in Water.

  • Mobile Phase B: 1% Water, 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0–2 min: 5% B

    • 2–5 min: Ramp to 95% B

    • 5–7 min: Hold at 95% B

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100–1000.

  • Data Analysis: Deconvolution of the mass spectrum to identify the [M+H]⁺ ion.

NMR Spectroscopy Protocol

This protocol provides a general method for acquiring ¹H NMR spectra of Fmoc-protected amino acids.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄).[3]

  • Transfer the solution to an NMR tube.

Instrumentation and Acquisition:

  • Spectrometer: Bruker 400 MHz (or equivalent).

  • Experiment: ¹H NMR.

  • Data Analysis: Process the spectrum to identify characteristic peaks. For this compound, expect aromatic proton signals from the Fmoc group between δ 7.2–7.8 ppm.[1]

HPLC Protocol for Purity Assessment

This protocol is for determining the purity of an this compound sample.

Instrumentation:

  • HPLC system with a UV detector (detection at 254 nm or 280 nm).

Chromatographic Conditions:

  • Use the same column and mobile phases as described in the LC-MS protocol.

  • Run a gradient elution to separate the main compound from any impurities.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Experimental_Workflow Sample This compound Sample LCMS LC-MS Analysis Sample->LCMS NMR NMR Analysis Sample->NMR HPLC HPLC Analysis Sample->HPLC Data_LCMS Molecular Weight & Purity LCMS->Data_LCMS Data_NMR Structural Confirmation NMR->Data_NMR Data_HPLC Purity Assessment HPLC->Data_HPLC Report Characterization Report Data_LCMS->Report Data_NMR->Report Data_HPLC->Report

Caption: Experimental workflow for the characterization of this compound.

SPPS_Cycle Resin Resin with Free Amine Coupling 1. Coupling: This compound, Activator Resin->Coupling Add Wash1 Wash Coupling->Wash1 Deprotection 2. Deprotection: Piperidine Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Removes Fmoc Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Coupling Repeat Cycle

Caption: Role of this compound in a Solid-Phase Peptide Synthesis (SPPS) cycle.

Logical_Comparison Characterization This compound Characterization MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy Characterization->NMR HPLC HPLC Characterization->HPLC MS_Info Identity (Mass) MS->MS_Info Provides NMR_Info Structure (Connectivity) NMR->NMR_Info Provides HPLC_Info Purity & Quantity HPLC->HPLC_Info Provides

Caption: Information provided by different analytical techniques.

References

A Comparative Guide to Fmoc-4-Amb-OH and Fmoc-4-aminobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and the development of complex molecular architectures, the choice of linker or spacer molecule is critical. These components influence not only the synthetic strategy but also the properties of the final product. This guide provides a detailed comparison of two commonly used building blocks: Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) and Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH). The comparison focuses on their structural differences, implications for synthesis, and potential impact on the final peptide or molecular construct.

Chemical Structure and Properties

The primary distinction between this compound and Fmoc-4-aminobenzoic acid lies in the presence of a methylene (-CH2-) group in this compound, which separates the amino group from the benzoic acid ring. In contrast, Fmoc-4-aminobenzoic acid features the amino group directly attached to the aromatic ring.[1][2] This seemingly minor structural variance has significant implications for the molecule's flexibility, electronic properties, and spatial orientation.

PropertyThis compoundFmoc-4-aminobenzoic acid
Synonyms 4-(Fmoc-aminomethyl)benzoic acidFmoc-4-Abz-OH, 4-(Fmoc-amino)benzoic acid[1]
Molecular Formula C23H19NO4[3]C22H17NO4[1][4][5]
Molecular Weight 373.41 g/mol [3]359.37 g/mol [1][4][5]
Key Structural Feature Methylene spacer between the amino group and the aromatic ringDirect attachment of the amino group to the aromatic ring
Flexibility Higher due to the methylene spacerMore rigid due to the direct aromatic linkage

Performance and Applications in Synthesis

Both molecules are extensively utilized in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group allows for the stepwise and controlled elongation of peptide chains.[1][6] However, the structural difference influences their specific applications and the characteristics of the resulting molecules.

Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH) is often employed to introduce a rigid, aromatic spacer into a peptide backbone or as a linker to a solid support.[1] Its rigidity can be advantageous in the synthesis of constrained peptides or peptidomimetics, where a well-defined conformation is desired to enhance biological activity or selectivity. The direct attachment of the amine to the aromatic ring makes it an aniline derivative, which can influence the reactivity of the amine group.

This compound , with its aminomethyl benzoic acid structure, provides a more flexible linkage. The methylene spacer imparts greater conformational freedom to the attached peptide chain. This flexibility can be beneficial in applications where a specific spatial orientation is required for binding to a biological target, or in the construction of self-assembling systems like hydrogels for tissue engineering.[6] The presence of the methylene group can also weaken the electronic influence of the carboxy group on the amine, potentially affecting its reactivity during coupling reactions.

Experimental Protocols

The following is a generalized experimental protocol for the coupling of an Fmoc-protected amino acid derivative, such as this compound or Fmoc-4-aminobenzoic acid, to a resin during solid-phase peptide synthesis.

Materials:

  • Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • This compound or Fmoc-4-aminobenzoic acid

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM (Dichloromethane)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if starting with a pre-loaded resin):

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling of this compound or Fmoc-4-aminobenzoic acid:

    • In a separate vial, dissolve 3 equivalents of this compound or Fmoc-4-aminobenzoic acid and 3 equivalents of HBTU/HATU in DMF.

    • Add 6 equivalents of DIPEA or NMM to the solution and pre-activate for 2-5 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test (Ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a successful coupling.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Visualization of Synthesis Workflow and Molecular Comparison

To better illustrate the processes and concepts discussed, the following diagrams are provided.

SPPS_Workflow Resin Solid Support (Resin) Swelling 1. Resin Swelling (DMF) Resin->Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage 6. Cleavage & Side-chain Deprotection (TFA cocktail) Washing2->Cleavage Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Structural comparison highlighting the key difference between the two molecules. (Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images).

Conclusion

The choice between this compound and Fmoc-4-aminobenzoic acid depends on the specific goals of the synthesis. For creating rigid structures or constrained peptides, the direct aromatic linkage of Fmoc-4-aminobenzoic acid is advantageous. In contrast, when flexibility is desired to facilitate specific molecular interactions or to build self-assembling systems, the methylene spacer in This compound makes it the more suitable choice. Researchers and drug development professionals should consider these structural and functional differences when designing their synthetic strategies to achieve the desired properties in their final products.

References

A Comparative Guide to Purity Assessment of Synthetic Peptides Containing Fmoc-4-Amb-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Analytical Methodologies for Ensuring the Purity of Peptides Incorporating the Unnatural Amino Acid Fmoc-4-Amb-OH.

The incorporation of unnatural amino acids into synthetic peptides is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and target specificity. One such building block, Fmoc-4-(aminomethyl)benzoic acid (this compound), introduces a rigid aromatic spacer that can significantly influence peptide conformation and biological activity. However, the unique structural features of this non-proteinogenic amino acid can present challenges in standard solid-phase peptide synthesis (SPPS) and subsequent purity assessment. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to effectively evaluate the purity of synthetic peptides containing this compound.

The Impact of this compound on Peptide Synthesis and Purity

This compound is utilized in Fmoc-based solid-phase peptide synthesis to introduce a 4-(aminomethyl)benzoyl (Amb) moiety into the peptide backbone. This modification can be instrumental in designing peptide mimetics with improved pharmacokinetic profiles.[1] While the principles of Fmoc SPPS remain the same, the introduction of this bulky, aromatic amino acid can potentially lead to specific side reactions and purification challenges that differ from those of standard proteinogenic amino acids.

Common impurities in Fmoc SPPS include deletion sequences (from incomplete coupling or deprotection), truncated peptides, and byproducts from side-chain reactions.[2] The presence of the Amb group may influence the chromatographic behavior of the peptide, potentially causing co-elution with impurities and complicating peak analysis in High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Purity Assessment Methods

The purity of synthetic peptides is most commonly assessed by a combination of analytical techniques, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). For peptides containing unnatural amino acids like 4-Amb-OH, a multi-faceted approach is crucial for accurate characterization.

Analytical Method Principle Information Provided Advantages for this compound Peptides Potential Challenges & Considerations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity (% area), retention time, presence of impurities.Effective for separating peptides with different hydrophobic characteristics.The aromatic nature of 4-Amb-OH can alter peptide hydrophobicity, potentially leading to peak broadening or co-elution with closely related impurities. Method optimization is critical.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio (m/z).Molecular weight confirmation of the target peptide and identification of impurities.Unambiguously confirms the successful incorporation of the 4-Amb-OH moiety by a corresponding mass shift. MS/MS fragmentation can help locate the modification.Fragmentation patterns may be altered by the stable aromatic ring, requiring careful interpretation of spectra.
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of constituent amino acids.Confirms the amino acid composition and the ratio of natural to unnatural amino acids.Provides quantitative evidence of 4-Amb-OH incorporation.Requires a pure standard of 4-(aminomethyl)benzoic acid for accurate quantification. Acid hydrolysis conditions must be optimized to avoid degradation of the unnatural amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information, including confirmation of covalent structure and stereochemistry.Can definitively confirm the structure of the 4-Amb-OH residue within the peptide.Lower sensitivity compared to MS and HPLC, requiring larger sample amounts. Complex spectra may require advanced techniques for full assignment.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate purity assessment. Below are representative protocols for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A well-optimized RP-HPLC method is fundamental for assessing the purity of peptides containing this compound.

  • Column: A C18 stationary phase is typically used for peptide separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is employed to elute peptides based on their hydrophobicity. The gradient slope and duration should be optimized for each specific peptide to achieve optimal separation of the main peak from any impurities. For example, a gradient of 5% to 65% B over 30 minutes is a common starting point.

  • Detection: UV absorbance is typically monitored at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while the aromatic ring of the 4-Amb-OH will contribute to absorbance at 280 nm.

  • Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the synthesized peptide.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides as it is a soft ionization technique that produces intact molecular ions.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy, which is crucial for distinguishing the target peptide from impurities with small mass differences.

  • MS/MS Fragmentation: To confirm the sequence and locate the 4-Amb-OH modification, tandem mass spectrometry (MS/MS) can be performed. Collision-Induced Dissociation (CID) is a common fragmentation method. The fragmentation of the peptide backbone results in a series of b- and y-ions, and the mass shift corresponding to the 4-Amb-OH residue can be identified in the fragment ion series.[3]

Visualization of Experimental Workflow and Logic

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow for peptide purity assessment and the logical relationship between different analytical techniques.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Assessment SPPS Fmoc-SPPS with This compound Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide Analytical_HPLC Analytical RP-HPLC Purified_Peptide->Analytical_HPLC MS Mass Spectrometry (MS/MS) Purified_Peptide->MS AAA Amino Acid Analysis Purified_Peptide->AAA NMR NMR Spectroscopy Purified_Peptide->NMR Final_Report Purity Report & Characterization Data Analytical_HPLC->Final_Report MS->Final_Report AAA->Final_Report NMR->Final_Report

Caption: Workflow for synthesis, purification, and purity assessment of peptides containing this compound.

Logic_Diagram cluster_HPLC RP-HPLC Analysis cluster_MS Mass Spectrometry Analysis Purity Overall Peptide Purity HPLC Purity (% Area) & Impurity Profile Purity->HPLC Determined by MS Molecular Weight & Sequence Confirmation Purity->MS Confirmed by AAA Amino Acid Composition Purity->AAA Supported by Retention_Time Retention Time HPLC->Retention_Time Peak_Area Peak Area (%) HPLC->Peak_Area Impurity_Peaks Impurity Peaks HPLC->Impurity_Peaks Molecular_Ion [M+H]+ MS->Molecular_Ion MSMS MS/MS Fragmentation MS->MSMS

References

A Comparative Guide to Fmoc-4-Amb-OH for Peptide Synthesis and Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) with a relevant alternative, Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH), for researchers, scientists, and professionals in drug development and materials science. The comparison focuses on key quality attributes and performance in typical applications, supported by standardized experimental protocols.

Introduction to this compound

This compound is a widely utilized building block in solid-phase peptide synthesis (SPPS) and the development of functional biomaterials.[1] Its structure incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for modern peptide synthesis strategies.[1][2] The rigid benzoic acid moiety in this compound can impart specific structural characteristics to peptides and polymers, influencing their mechanical properties, a critical factor in applications like hydrogel formation for tissue engineering.[1]

This guide compares this compound to Fmoc-4-Abz-OH, another aromatic amino acid derivative used in SPPS. The key structural difference is the presence of a methylene group between the amino group and the phenyl ring in this compound, which provides greater conformational flexibility compared to the direct linkage in Fmoc-4-Abz-OH.

Data Presentation: A Comparative Analysis

The following tables summarize the typical specifications for high-purity grades of this compound and a common alternative, Fmoc-4-Abz-OH. These values are representative of commercially available research-grade materials.

Table 1: Physicochemical Properties

PropertyThis compoundFmoc-4-Abz-OH
CAS Number 164470-64-8[1][3][4]185116-43-2[5]
Molecular Formula C23H19NO4[1][3][4]C22H17NO4[5][6]
Molecular Weight 373.41 g/mol [1][3][7]359.37 g/mol [5][6]
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DMF, NMP, DMSOSoluble in DMF, NMP, DMSO

Table 2: Quality Specifications from Certificate of Analysis

ParameterThis compoundFmoc-4-Abz-OH
Purity (HPLC) ≥98.0%[1][7]≥96.0% (TLC)[5]
Identity (Mass Spec) Conforms to structureConforms to structure
Melting Point Typically in the range of 180-190 °CNot specified
Storage Temperature 2-8°C[3][5]2-8°C[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality and performance of this compound and its alternatives are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the Fmoc-amino acid derivative and identify any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the Fmoc-amino acid in a 1:1 mixture of acetonitrile and water.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm and 301 nm.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the percentage purity.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and thus the identity of the Fmoc-amino acid.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the Fmoc-amino acid in a suitable solvent like acetonitrile or methanol.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Analysis: Detect the [M+H]+ and/or [M-H]- ions to confirm the molecular weight. For this compound, the expected [M+H]+ is m/z 374.41 and [M-H]- is m/z 372.41.

Performance Evaluation in Solid-Phase Peptide Synthesis (SPPS)

Objective: To assess the coupling efficiency of the Fmoc-amino acid in a standard peptide synthesis protocol.

Procedure:

  • Resin: Rink Amide resin.

  • Test Peptide Sequence: A short, standard peptide, for example, H-Ala-X-Gly-NH2, where X is the Fmoc-amino acid being tested.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

  • Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid (this compound or alternative), 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

  • Capping (Optional): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Analysis: Analyze the crude peptide by HPLC and MS to determine the yield and purity of the desired product.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound and its alternatives.

G start Start: Procure This compound & Alternative physchem Physicochemical Characterization start->physchem spps Performance in SPPS (Test Peptide Synthesis) start->spps hplc Purity Analysis (HPLC) physchem->hplc Purity ms Identity Confirmation (Mass Spectrometry) physchem->ms Identity comparison Comparative Data Analysis hplc->comparison ms->comparison cleavage Peptide Cleavage & Deprotection spps->cleavage analysis Crude Peptide Analysis (HPLC & MS) cleavage->analysis analysis->comparison end End: Selection of Optimal Reagent comparison->end

References

A Comparative Guide to the Spectroscopic Properties of Fmoc-Protected Amino Benzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH). This data serves as a reference for researchers working with similar Fmoc-protected aromatic amino acids.

Table 1: ¹H NMR Spectroscopic Data for Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.69s1HCOOH
10.08s1HNH
7.89m4HFmoc aromatic
7.76d, J = 7.35 Hz2HFmoc aromatic
7.57d, J = 7.35 Hz2HBenzoic acid aromatic
7.33-7.45m4HFmoc aromatic
4.54d, J = 6.25 Hz2HFmoc CH₂
4.33t, J = 6.25 Hz1HFmoc CH

Solvent: DMSO-d₆, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH)

Chemical Shift (δ) ppmAssignment
167.03COOH
153.31Urethane C=O
143.74Aromatic C
143.31Aromatic C
140.86Aromatic C
130.48Aromatic CH
127.74Aromatic CH
127.17Aromatic CH
125.14Aromatic CH
124.48Aromatic C
120.22Aromatic CH
117.5Aromatic CH
65.83Fmoc CH
46.61Fmoc CH₂

Solvent: DMSO-d₆, Frequency: 300 MHz

Table 3: IR Spectroscopic Data for Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH)

Wavenumber (cm⁻¹)Assignment
3344N-H stretch
2970, 2887C-H stretch (aromatic/aliphatic)
2660, 2544O-H stretch (carboxylic acid dimer)
1709C=O stretch (urethane)
1673C=O stretch (carboxylic acid)
1610, 1592, 1526, 1511Aromatic C=C stretch, N-H bend
1411, 1311, 1282, 1221C-O stretch, O-H bend
1052, 850, 736C-H bend (aromatic)

Experimental Protocols

The following section details the general methodology for the synthesis and spectroscopic analysis of Fmoc-protected aminobenzoic acids, based on the established procedure for Fmoc-4-Abz-OH.

Synthesis of Fmoc-4-aminobenzoic acid

Under an inert atmosphere, 4-aminobenzoic acid is dissolved in an anhydrous polar aprotic solvent such as N-methylpyrrolidone (NMP). To this solution, a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for approximately 24 hours. The product is then precipitated by pouring the reaction mixture into water. The resulting solid is collected by filtration, washed thoroughly with water, and dried under vacuum.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize both the carboxylic acid and the Fmoc-protected amine. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹, providing information about the characteristic functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the preparation and spectroscopic analysis of Fmoc-protected aminobenzoic acids.

Spectroscopic_Analysis_Workflow Figure 1. General workflow for spectroscopic analysis. cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_interpretation Interpretation synthesis Synthesis of Fmoc-Amino Benzoic Acid purification Purification (Precipitation/Washing) synthesis->purification drying Drying under Vacuum purification->drying nmr_prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) drying->nmr_prep For NMR ir_prep Prepare KBr Pellet drying->ir_prep For IR nmr_acq Acquire 1H and 13C NMR Spectra nmr_prep->nmr_acq nmr_proc Process NMR Data (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_acq Acquire FTIR Spectrum ir_prep->ir_acq ir_proc Process IR Data (Baseline Correction) ir_acq->ir_proc nmr_interp Assign NMR Peaks nmr_proc->nmr_interp ir_interp Assign IR Bands ir_proc->ir_interp

Caption: General workflow for spectroscopic analysis.

References

Navigating Difficult Peptide Sequences: A Comparative Guide to Aggregation-Disrupting Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of "difficult sequences" is a well-known obstacle. These sequences, often rich in hydrophobic or β-branched amino acids, are prone to on-resin aggregation, leading to poor coupling efficiencies, low yields, and impure products. This guide provides a comparative overview of established strategies to mitigate these issues, with a particular focus on the use of pseudoproline dipeptides and backbone-protected amino acids. Additionally, we will discuss the potential, though less documented, role of Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) in this context.

Peptide aggregation during SPPS arises from the formation of stable intermolecular hydrogen bonds, leading to the creation of β-sheet-like structures that render the N-terminus of the growing peptide chain inaccessible for subsequent coupling steps. Several chemical tools have been developed to disrupt these secondary structures and enhance synthetic outcomes.

Established Strategies for Overcoming Peptide Aggregation

The most successful approaches to date involve the temporary or permanent modification of the peptide backbone to introduce "kinks" or steric hindrance that prevent the linear peptide chains from aligning and aggregating.

Pseudoproline Dipeptides: The Gold Standard

Pseudoproline dipeptides, derived from serine, threonine, or cysteine residues, are widely regarded as one of the most effective tools for disrupting aggregation.[1][2] By forming a temporary oxazolidine or thiazolidine ring, they introduce a proline-like kink into the peptide backbone, which favors a cis-amide bond conformation and effectively breaks up the formation of secondary structures.[1]

Mechanism of Action:

The introduction of a pseudoproline dipeptide disrupts the regular hydrogen bonding pattern required for β-sheet formation. This steric hindrance improves the solvation of the peptide-resin complex, thereby enhancing the accessibility of the N-terminus for the incoming activated amino acid. The native serine, threonine, or cysteine residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[1]

Pseudoproline_Mechanism cluster_synthesis During SPPS cluster_cleavage Final Cleavage Peptide_Chain Growing Peptide Chain Pseudoproline Fmoc-Xaa-Ser(ψPro)-OH (Pseudoproline Dipeptide) Peptide_Chain->Pseudoproline Coupling Kink Introduces 'Kink' Disrupts β-sheet formation Pseudoproline->Kink Aggregation_Inhibited Aggregation Inhibited Improved Solvation & Coupling Kink->Aggregation_Inhibited TFA_Cleavage TFA Cleavage Aggregation_Inhibited->TFA_Cleavage Native_Peptide Native Peptide Sequence (Ser/Thr/Cys restored) TFA_Cleavage->Native_Peptide

Backbone Protection: Hmb and Dmb Dipeptides

Another powerful strategy is the use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[3] These groups are attached to the backbone amide nitrogen of an amino acid, typically glycine, effectively blocking the hydrogen bond donor capability at that position.

Mechanism of Action:

By preventing the formation of a hydrogen bond at the protected amide, Hmb and Dmb groups disrupt the interchain interactions that lead to aggregation.[3][4] Similar to pseudoprolines, these are often introduced as dipeptides to overcome the steric hindrance of coupling to the protected amino acid.[4] The protecting group is removed during the final TFA cleavage.

Backbone_Protection_Workflow Start Start SPPS of Difficult Sequence Identify_Site Identify Aggregation-Prone Region Start->Identify_Site Incorporate_Hmb_Dmb Incorporate Fmoc-Xaa-(Dmb/Hmb)Gly-OH Identify_Site->Incorporate_Hmb_Dmb Continue_SPPS Continue Peptide Elongation Incorporate_Hmb_Dmb->Continue_SPPS Cleavage Final TFA Cleavage Continue_SPPS->Cleavage Result High Purity Peptide (Hmb/Dmb group removed) Cleavage->Result

Performance Comparison of Established Alternatives

While direct head-to-head comparisons in identical sequences are not always available in the literature, the general consensus and available data suggest that both pseudoproline and Hmb/Dmb strategies significantly improve outcomes for difficult sequences.

FeaturePseudoproline DipeptidesHmb/Dmb DipeptidesStandard SPPS (Control)
Primary Mechanism Induces a backbone "kink" (cis-amide bond)Blocks backbone hydrogen bondingUnmodified backbone
Applicability Limited to Ser, Thr, and Cys residuesPrimarily for Gly, but other derivatives existAll amino acids
Reported Impact on Yield Significant improvement, in some cases enabling synthesis where it would otherwise fail.[1]Substantial improvement in yield and purity.[3]Highly variable, often very low for difficult sequences.
Impact on Purity Reduces deletion sequences and improves crude purity.[1]Prevents aggregation-related side products.[3]Often results in a complex mixture of deletion and truncated sequences.
Ease of Use Incorporated as a standard dipeptide coupling step.Incorporated as a standard dipeptide coupling step.Standard protocol.
Removal Automatically removed during final TFA cleavage.[1]Automatically removed during final TFA cleavage.[3]N/A

The Case of this compound: A Structural Consideration

Fmoc-4-(aminomethyl)benzoic acid (this compound) is a commercially available building block for peptide synthesis. Unlike pseudoprolines or Hmb/Dmb protected amino acids, there is currently a lack of published, peer-reviewed data specifically demonstrating its efficacy in overcoming difficult sequences through aggregation disruption.

One study has reported the use of 4-(aminomethyl)benzoic acid (Amb) within a pentapeptide sequence that exhibited GPR54 agonistic activity.[5] However, in this case, Amb was a constituent of the final bioactive peptide and not employed as a tool to facilitate the synthesis itself.[5]

Potential Mechanism of Action (Hypothetical):

Based on its structure, one could hypothesize how this compound might influence a growing peptide chain. The rigid, planar aromatic ring of the benzoic acid moiety could, upon incorporation, introduce a significant steric element into the peptide backbone. This rigidity might disrupt the formation of the ordered, repeating hydrogen bond network required for β-sheet formation.

Amb_Hypothesis cluster_peptide Peptide Backbone cluster_effect Potential Effect Peptide_Backbone Flexible Peptide Chain Fmoc_Amb_OH This compound Peptide_Backbone->Fmoc_Amb_OH Coupling Incorporation Incorporation of Amb Fmoc_Amb_OH->Incorporation Rigid_Structure Introduction of Rigid Aromatic Structure Incorporation->Rigid_Structure Disruption Potential Disruption of Secondary Structure? Rigid_Structure->Disruption

Without experimental data, the performance of this compound in difficult sequences remains speculative. While its structure is suggestive of a potential to disrupt peptide secondary structures, it is not an established or recommended tool for this purpose. Researchers encountering difficult sequences should rely on the well-documented and validated methods using pseudoproline dipeptides or Hmb/Dmb backbone protection. Empirical validation would be required to determine if this compound offers any tangible benefits in mitigating on-resin aggregation.

Experimental Protocols

General Protocol for Difficult Sequences

The following are generalized protocols for incorporating pseudoproline or Hmb/Dmb dipeptides into a standard Fmoc-SPPS workflow.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Pseudoproline or Hmb/Dmb Dipeptide:

  • Dissolve the pseudoproline or Hmb/Dmb dipeptide (1.5-2 equivalents) and a coupling agent such as HCTU (1.5-2 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution.

  • Add the activation mixture to the deprotected resin and couple for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Washing:

  • Wash the resin with DMF (3-5 times) to remove excess reagents.

5. Continuation of Synthesis:

  • Proceed with the standard Fmoc-SPPS cycles of deprotection and coupling for the remaining amino acids in the sequence.

6. Cleavage and Deprotection:

  • After completion of the synthesis, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all protecting groups (including the pseudoproline or Hmb/Dmb moieties).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide highlights that while innovative building blocks continue to emerge, the field of peptide synthesis benefits from a robust foundation of well-characterized and effective tools for overcoming common challenges. For difficult sequences, the use of pseudoproline and Hmb/Dmb dipeptides remains the most reliable and scientifically validated approach.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-4-Amb-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Fmoc-4-Amb-OH (4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid), ensuring compliance and minimizing environmental impact.

Core Disposal Principles

The primary methods for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), involve either treatment at a licensed chemical destruction facility or controlled incineration coupled with flue gas scrubbing[1]. It is imperative to avoid contaminating water sources, foodstuffs, and animal feed, and under no circumstances should this chemical be discharged into sewer systems[1].

Quantitative Disposal Parameters

Specific quantitative limits for the disposal of this compound are not publicly available and are largely dependent on local, state, and federal regulations, as well as the specific capabilities of the waste disposal vendor. Researchers must consult their institution's Environmental Health & Safety (EHS) department for guidance on concentration thresholds and specific disposal protocols.

ParameterGuidelineCitation
Sewer System Discharge Prohibited[1]
Landfill Disposal Prohibited without appropriate incineration or chemical treatment.[1]
Incineration Permissible via controlled incineration with flue gas scrubbing.[1]
Chemical Treatment Permissible at a licensed chemical destruction plant.[1]

Detailed Protocol for the Disposal of this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory bench to its final disposition.

I. Personal Protective Equipment (PPE) and Safety Precautions
  • Consult the SDS: Before handling, thoroughly review the Safety Data Sheet for this compound to be aware of all potential hazards.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ensure Proper Ventilation: Conduct all handling and packaging of this compound waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. The container should be made of a compatible material that will not react with the chemical.

  • Original Containers: Whenever possible, dispose of solid reagent chemicals in their original manufacturer's container[2].

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce hazardous gases.

III. Waste Container Labeling
  • Label Clearly: The waste container must be labeled with the words "Hazardous Waste."

  • Identify Contents: Clearly write the full chemical name, "this compound" or "4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid," on the label. Do not use abbreviations or chemical formulas.

  • Indicate Hazards: Specify the associated hazards (e.g., irritant) as indicated in the SDS.

IV. Storage of Chemical Waste
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area should be under the control of laboratory personnel and away from normal lab activities.

  • Secure Containment: Ensure the container is securely capped at all times, except when adding waste.

  • Secondary Containment: Place the primary waste container within a secondary container, such as a chemically compatible tray or bin, to contain any potential leaks or spills.

V. Disposal of Contaminated Materials
  • Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent paper should be double-bagged in clear plastic bags and placed in the designated solid hazardous waste container[2].

  • Contaminated Glassware: If not being cleaned for reuse, contaminated glassware should be disposed of as hazardous waste.

  • Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing and air drying, the container may be disposed of in the regular trash, or preferably, punctured to render it unusable[1].

VI. Arranging for Final Disposal
  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health & Safety department to arrange for a hazardous waste pickup.

  • Provide Documentation: Have all necessary documentation, including the hazardous waste tag, ready for the waste disposal technicians.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Fmoc_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container Select Compatible, Labeled Hazardous Waste Container ppe->container sds->ppe segregate Segregate from Incompatible Waste container->segregate label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date segregate->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa secondary_containment Use Secondary Containment saa->secondary_containment full Container Full? secondary_containment->full contact_ehs Contact EHS for Pickup full->contact_ehs Yes end End: Professional Disposal (Incineration or Chemical Plant) contact_ehs->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-4-Amb-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety, operational, and disposal information for Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH), a key building block in peptide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] While it is slightly soluble in water, it is primarily used in organic solvents for peptide synthesis.[1] Key quantitative data for this compound are summarized below.

PropertyValueReference
CAS Number 164470-64-8[2][3][4][5]
Molecular Formula C23H19NO4[3][5]
Molecular Weight 373.40 g/mol
Melting Point 224-228 °C[1]
Storage Temperature 2-8 °C[5]

Hazard Identification and Personal Protective Equipment (PPE)

According to the 2012 OSHA Hazard Communication Standard, this compound is not classified as a hazardous chemical.[4] However, as with any laboratory chemical, appropriate precautions should be taken to minimize exposure.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A dust mask, such as a type N95 (US) or type P1 (EN 143), should be used where dust formation is a possibility.[6]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat should be worn.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a refrigerator at 2-8°C in a dry, well-ventilated area.[5]

Handling and Use:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[2]

  • Avoid contact with skin and eyes.[1][2] In case of accidental contact, follow the first-aid measures outlined below.

  • Use non-sparking tools to prevent electrostatic discharge.[2]

  • Weigh the required amount of the powder carefully, minimizing dust generation.

Disposal:

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.

  • Do not empty into drains.[4]

  • Sweep up any spills, avoiding dust formation, and place the material in a suitable, labeled container for disposal.[4]

First-Aid Measures: [4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][4]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2][4]

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Procedures receiving_start Receive Shipment inspect_container Inspect Container for Damage receiving_start->inspect_container store_refrigerated Store at 2-8°C in a Ventilated Area inspect_container->store_refrigerated don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) store_refrigerated->don_ppe Prepare for Experiment work_in_hood Work in a Ventilated Fume Hood don_ppe->work_in_hood weigh_material Weigh Material Carefully work_in_hood->weigh_material use_in_experiment Use in Experimental Protocol weigh_material->use_in_experiment collect_waste Collect Waste in a Labeled Container use_in_experiment->collect_waste After Experiment dispose_per_regs Dispose According to Institutional & Local Regulations collect_waste->dispose_per_regs spill Accidental Spill spill_contain Contain Spill, Sweep Up Avoiding Dust spill->spill_contain spill_dispose Dispose of in Labeled Container spill->spill_dispose first_aid First Aid Measures skin_contact Skin Contact: Wash with Soap & Water first_aid->skin_contact eye_contact Eye Contact: Rinse with Water for 15 min first_aid->eye_contact inhalation Inhalation: Move to Fresh Air first_aid->inhalation ingestion Ingestion: Rinse Mouth, Seek Medical Attention first_aid->ingestion spill_contain->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.